molecular formula C9H12N2O6 B584034 [2'-13C]uridine CAS No. 478511-11-4

[2'-13C]uridine

Cat. No.: B584034
CAS No.: 478511-11-4
M. Wt: 245.195
InChI Key: DRTQHJPVMGBUCF-OGBLAGJQSA-N
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Description

[2'-13C]Uridine is a stable isotope-labeled analog of uridine, a fundamental pyrimidine nucleoside. This compound is specifically enriched with carbon-13 at the 2' position of the ribose sugar moiety, making it an essential tracer for investigating nucleoside and carbohydrate metabolism using advanced techniques like NMR spectroscopy and mass spectrometry . Its primary research value lies in enabling precise tracking of uridine incorporation into RNA and its role in critical metabolic pathways. Uridine serves as a crucial precursor for the synthesis of uridine diphosphate glucose (UDP-glucose), a key metabolite in glycogen synthesis and the hexosamine biosynthetic pathway . The [2'-13C] label allows researchers to elucidate the mechanisms of glycosylation and O-GlcNAcylation, a vital post-translational modification that regulates protein function . Furthermore, this labeled uridine is a critical tool for studying circadian rhythm regulation, as plasma uridine levels exhibit diurnal fluctuations that influence metabolic gene expression . In molecular biology, it facilitates research on nucleic acid synthesis, dynamics, and structure . The compound is strictly for research applications in areas such as metabolic disease, cancer biology, and neuroscience. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTQHJPVMGBUCF-OGBLAGJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[13C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Tale of Two Tracers: A Technical Guide to [2'-13C]Uridine and Uniformly Labeled Uridine in Modern Research

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Isotopic Labeling Imperative

In the intricate world of molecular biology and drug development, understanding the precise dynamics of nucleic acids and their metabolic pathways is paramount. Stable isotope labeling has emerged as an indispensable tool, allowing researchers to trace the journey of molecules through complex biological systems with unparalleled precision. Among the arsenal of labeled compounds, isotopomers of uridine—a fundamental building block of RNA—hold a special significance. This guide delves into the nuanced yet critical differences between two powerful uridine tracers: [2'-13C]uridine, a site-specifically labeled molecule, and uniformly 13C-labeled uridine. The choice between these two is not trivial; it is a strategic decision that dictates the nature and resolution of the biological questions one can answer. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals to navigate this choice, providing not just the "what" but the critical "why" behind the experimental design.

The Foundation: Understanding Isotopic Labeling with Uridine

Isotopic labeling involves the substitution of an atom in a molecule with its heavier, non-radioactive (stable) isotope. For carbon, this is the replacement of the naturally abundant ¹²C with ¹³C. This subtle change in mass does not alter the chemical properties of the molecule but makes it distinguishable by analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2]

  • Uniformly Labeled Uridine ([U-¹³C]Uridine): In this form, all nine carbon atoms in the uridine molecule (five in the ribose sugar and four in the uracil base) are replaced with ¹³C. This creates a "heavy" molecule that can be traced holistically through metabolic pathways.

  • [2'-¹³C]Uridine: This is a position-specifically labeled isotopomer where only the carbon atom at the 2' position of the ribose sugar is a ¹³C isotope. This targeted labeling provides a surgical probe to investigate specific aspects of RNA structure and dynamics.

The fundamental distinction lies in the breadth versus the depth of the information each tracer provides. [U-¹³C]Uridine offers a global view of the molecule's fate, while [2'-¹³C]Uridine provides a high-resolution snapshot of a specific molecular locus.

Comparative Analysis: Strategic Applications and Data Interpretation

The decision to use [2'-¹³C]Uridine versus [U-¹³C]Uridine is driven entirely by the research question. The following table summarizes the key differences and primary applications.

Feature[2'-¹³C]UridineUniformly Labeled ([U-¹³C]) Uridine
Labeling Scheme Single ¹³C at the 2'-ribose positionAll 9 carbons are ¹³C
Primary Application RNA Structural Biology & Dynamics (NMR)Metabolic Flux Analysis (MS, NMR)
Key Advantage Spectral simplification, probe for local conformationGlobal tracer for entire molecule fate
Primary Detection Method NMR SpectroscopyMass Spectrometry, NMR Spectroscopy
Information Yield High-resolution data on sugar pucker, RNA flexibility, and protein-RNA interactions at a specific site.[3][4]Quantitative data on the contribution of uridine to various metabolic pathways (e.g., nucleotide synthesis, glycolysis).[1][5]
Limitation Provides no information on the metabolic fate of the uracil base or other parts of the ribose.In complex NMR spectra of large RNAs, ubiquitous labeling leads to severe signal overlap and line broadening.[6]

Deep Dive: [2'-¹³C]Uridine in RNA Structural Biology

The study of RNA structure and dynamics by NMR is often hampered by spectral complexity. As RNA molecules increase in size, their NMR spectra become crowded with overlapping signals, making unambiguous analysis challenging.[6][7] Site-specific labeling, particularly at the 2'-position of the ribose, is a powerful strategy to overcome this limitation.

Causality of Experimental Choice:

Why label the 2'-carbon? The 2'-position of the ribose is a nexus of structural information. The conformation of the ribose sugar, known as the "sugar pucker," is a critical determinant of RNA's local and global structure (A-form helix vs. other conformations). The chemical environment of the 2'-carbon is highly sensitive to these conformational changes.[4][8] Placing a ¹³C label at this specific position creates a sensitive, isolated NMR probe. This allows researchers to:

  • Simplify Spectra: Instead of a complex spectrum from a uniformly labeled RNA, one can focus on the signals from a few strategically placed ¹³C labels.

  • Probe Local Dynamics: Changes in the NMR signal of the 2'-¹³C can report on local flexibility, conformational exchange, and the binding of proteins or small molecules.[3]

  • Avoid ¹³C-¹³C Coupling: In uniformly labeled molecules, the scalar and dipolar couplings between adjacent ¹³C atoms complicate spectra and can interfere with certain relaxation measurements. Site-specific labeling eliminates this issue.[6]

Experimental Workflow: Probing RNA-Protein Interaction

The following diagram illustrates a typical workflow for using [2'-¹³C]Uridine to study the interaction between an RNA molecule and an RNA-binding protein (RBP).

G cluster_0 Preparation cluster_1 NMR Analysis cluster_2 Data Interpretation A Synthesize [2'-13C]Uridine Phosphoramidite B Solid-Phase RNA Synthesis (Incorporate labeled Uridine) A->B C Purify & Fold RNA B->C D Acquire 1H-13C HSQC Spectrum of Free RNA C->D E Titrate with RBP D->E F Acquire 1H-13C HSQC Spectrum of Complex E->F G Analyze Chemical Shift Perturbations (CSPs) F->G H Map Binding Interface G->H G Uridine [U-13C]Uridine UTP [U-13C]UTP Uridine->UTP Ribose [13C5]Ribose Uridine->Ribose Uracil [13C4]Uracil Uridine->Uracil RNA RNA Synthesis UTP->RNA CTP [U-13C]CTP UTP->CTP R5P [13C5]Ribose-5-P Ribose->R5P PPP Pentose Phosphate Pathway R5P->PPP Glycolysis Glycolysis R5P->Glycolysis TCA TCA Cycle Glycolysis->TCA Catabolism Uracil Catabolism Uracil->Catabolism Catabolism->TCA

Caption: Metabolic fate of uniformly ¹³C-labeled uridine.

Conclusion: A Symbiotic Relationship

[2'-¹³C]Uridine and uniformly labeled uridine are not competing reagents but rather complementary tools that address different scales of biological inquiry. Site-specific labeling with [2'-¹³C]Uridine provides an exquisitely sensitive probe for dissecting the biophysical properties of RNA, offering insights into the mechanics of molecular recognition and conformational dynamics. In contrast, uniformly labeled uridine is the workhorse of metabolic studies, enabling a systems-level view of how cells acquire and utilize this crucial nucleotide. The expert researcher understands that the power lies not in choosing one over the other, but in selecting the right tool for the specific scientific question at hand, thereby transforming a simple isotopic label into a source of profound biological insight.

References

  • Kreutz, C., et al. (2005). Site-specific labeling of RNA with 2'-F- and 2'-H-probes for 19F- and 1H-NMR spectroscopy. Nucleic Acids Research, 33(17), 5551–5558. [Link]

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(5), 1-13. [Link]

  • Juen, M. A., et al. (2016). Probing RNA dynamics via longitudinal exchange and CPMG relaxation dispersion NMR spectroscopy using a sensitive 13C-methyl label. Angewandte Chemie International Edition, 55(48), 15023-15027. [Link]

  • Leighty, R. W., & Antoniewicz, M. R. (2013). High-resolution 13C metabolic flux analysis. Nature Protocols, 8(8), 1543–1559. [Link]

  • Longhini, A. P., et al. (2021). Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. Molecules, 26(18), 5595. [Link]

  • Hansen, A. L. (2007). NMR Studies of Dynamics in RNA and DNA by 13C Relaxation. Biopolymers, 86(5-6), 348-359. [Link]

  • Axer, A., et al. (2024). 2′-19F labelling of ribose in RNAs: a tool to analyse RNA/protein interactions by NMR in physiological conditions. Frontiers in Molecular Biosciences, 11. [Link]

  • Wenter, P., et al. (2006). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research, 34(10), e73. [Link]

  • ATDBio Ltd. (n.d.). RNA oligonucleotide synthesis. Nucleic Acids Book. Retrieved February 20, 2026, from [Link]

  • Wang, L., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 968980. [Link]

  • D'Souza, V., & Summers, M. F. (2004). RNA Structure Determination by NMR: Combining Labeling and Pulse Techniques. In Modern Methods in Stereochemical Analysis. [Link]

  • Popova, A. M., et al. (2020). Direct Determination of Pseudouridine in RNA by Mass Spectrometry Coupled with Stable Isotope Labeling. Analytical Chemistry, 92(15), 10596–10603. [Link]

  • Flosadóttir, H., et al. (2011). Experimental and theoretical study of the metastable decay of negatively charged nucleosides in the gas phase. The Journal of Chemical Physics, 135(16), 164301. [Link]

  • Meng, Z., & Limbach, P. A. (2006). Mass Spectrometry-Based Quantification of Pseudouridine in RNA. Journal of the American Society for Mass Spectrometry, 17(4), 511–519. [Link]

  • Ofengand, J., & Bakin, A. (2015). A mass spectrometry-based method for direct determination of pseudouridine in RNA. Nucleic Acids Research, 44(2), e13. [Link]

Sources

Technical Guide: [2'-13C]Uridine Chemical Structure & Isotopic Purity Standards

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural specifications, synthesis pathways, and quality control standards for [2'-13C]uridine , a high-value isotopic isotopomer used in structural biology (NMR) and metabolic flux analysis.

Executive Summary

[2'-13C]uridine is a site-specifically labeled nucleoside analog where the carbon-13 isotope is incorporated exclusively at the 2'-position of the ribose sugar ring. Unlike uniformly labeled (


) or base-labeled (

) variants, this isotopomer acts as a precision probe for monitoring ribose sugar pucker dynamics (C2'-endo vs. C3'-endo) in RNA and tracing the non-oxidative branch of the pentose phosphate pathway .

This guide establishes the rigorous standards for its chemical architecture, chemo-enzymatic production, and isotopic purity assessment.[1]

Chemical Architecture & Isotopic Specifications[2][3]

Structural Definition

The molecule consists of a uracil base attached to a


-D-ribofuranose ring via a 

-N1-glycosidic bond.[2] The isotopic modification is a stable

nucleus (spin-1/2) at the ribose 2' position.
  • IUPAC Name: 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione (

    
    )
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 245.20 g/mol (approx. +1 Da shift from natural uridine)

Critical Distinction: Base vs. Ribose Labeling

A common error in procurement and experimental design is confusing base-labeled and ribose-labeled isotopomers.

Feature[2'-13C]Uridine (Ribose)[2-13C]Uridine (Base)
Label Position Ribose Ring C2'Uracil Ring C2 (Carbonyl)
NMR Shift (

)
~74.0 ppm (Aliphatic region)~152.0 ppm (Carbonyl region)
Primary Utility Sugar pucker dynamics, Glycolysis tracingHydrogen bond scalar couplings, Base dynamics
Synthesis Complexity High (Stereospecific sugar synthesis)Moderate (Base condensation)
Structural Visualization (DOT Diagram)

The following diagram illustrates the logical connectivity and the specific site of labeling.

UridineStructure Uracil Uracil Base (Unlabeled) Ribose Ribose Ring Uracil->Ribose N1-Glycosidic Bond C2_Prime 2'-Carbon (13C Labeled) Ribose->C2_Prime Site Specificity Applications Applications: - RNA Sugar Pucker (NMR) - Pentose Phosphate Tracing C2_Prime->Applications Enables

Caption: Structural logic of [2'-13C]uridine, highlighting the critical 2'-ribose label distinct from the nucleobase.

Synthesis & Production Standards

Production of [2'-13C]uridine requires high regiospecificity to prevent "scrambling" (isotope dilution into other positions). The industry standard has shifted from pure chemical synthesis to chemo-enzymatic routes.

Chemo-Enzymatic Synthesis Workflow

The most robust method involves the enzymatic coupling of pre-labeled ribose precursors to the uracil base.

  • Precursor Generation: [2-

    
    C]Glucose is converted to [2-
    
    
    
    C]Ribose-5-phosphate via the oxidative pentose phosphate pathway enzymes (G6PDH, 6PGDH) or using a transketolase-deficient E. coli strain (e.g., DL323) to prevent label scrambling.
  • Coupling: Uridine Phosphorylase (UP) or a Nucleoside Phosphorylase catalyzes the condensation of the labeled ribose-1-phosphate with uracil.

  • Purification: HPLC purification removes unreacted base and isomers.[1]

SynthesisWorkflow Glucose [2-13C]Glucose (Precursor) Enzymatic Enzymatic Conversion (Pentose Phosphate Pathway) Glucose->Enzymatic Metabolic Engineering Uracil Uracil Base Coupling Glycosylation (Uridine Phosphorylase) Uracil->Coupling Enzymatic->Coupling [2-13C]Ribose-1-P Product [2'-13C]Uridine (>98 atom %) Coupling->Product Purification

Caption: Chemo-enzymatic cascade for synthesizing [2'-13C]uridine with high regiospecificity.

Quality Control & Isotopic Purity Standards

To ensure data integrity in downstream applications, the material must meet strict acceptance criteria.[1]

Acceptance Criteria Table
ParameterSpecificationMethod of Verification
Chemical Purity

HPLC-UV (260 nm)
Isotopic Enrichment

HR-MS (ESI-TOF) &

H-NMR
Regiospecificity

at C2'

C-NMR / HSQC
Solvent Content


H-NMR
Analytical Protocols
Protocol A: Isotopic Enrichment Calculation (MS)

Objective: Quantify the ratio of labeled (


) to unlabeled (

) molecules.
  • Instrument: ESI-QTOF Mass Spectrometer.

  • Sample Prep: Dissolve 0.1 mg in 50:50 MeOH:H2O.

  • Acquisition: Scan range m/z 200–300 in negative ion mode (

    
    ).
    
  • Calculation:

    
    
    (Where 
    
    
    
    is the intensity of the
    
    
    isotopomer and
    
    
    is the natural abundance/unlabeled peak).
Protocol B: Regiospecificity Verification (NMR)

Objective: Confirm the label is only at the 2' position and not scrambled to 1' or 3'.

  • Instrument: 500 MHz (or higher) NMR with Cryoprobe.

  • Solvent:

    
     (100%).
    
  • Experiment: 1D

    
    -NMR (proton-decoupled).
    
  • Validation Logic:

    • Pass: Single dominant peak at

      
       ppm.[1]
      
    • Fail: Presence of satellite peaks at

      
       ppm (C1') or 
      
      
      
      ppm (C3') indicating scrambling.

Applications in Drug Discovery & Structural Biology[5]

RNA Dynamics (Sugar Pucker)

The ribose ring exists in equilibrium between C2'-endo (South, DNA-like) and C3'-endo (North, RNA-like) conformations.

  • Mechanism: The

    
     label at C2' significantly enhances relaxation studies.[1] The chemical shift and C-H vector dynamics measured by NMR relaxation (
    
    
    
    ) provide direct constraints on the ribose flexibility.
  • Drug Design: When designing nucleoside analog drugs (e.g., antivirals like Sofosbuvir), understanding the sugar pucker preference is vital for polymerase recognition.[1] [2'-13C]uridine analogs serve as proxies to measure this preference.

Metabolic Flux Analysis

In metabolic studies, [2'-13C]uridine is a tracer for the non-oxidative pentose phosphate pathway (PPP) .

  • If the label is retained in downstream nucleotides, the ribose was salvaged.[1]

  • If the label appears in glycolytic intermediates (e.g., lactate) with specific scrambling patterns, it indicates breakdown via uridine phosphorylase and subsequent entry of the ribose into the PPP shuffling reactions.

References

  • Taiwo, K. M., et al. (2021). "Chemo-enzymatic synthesis of 13C- and 19F-labeled uridine-5′-triphosphate for RNA NMR probing."[3] Monatshefte für Chemie.

  • Batey, R. T., et al. (1995). "Preparation of isotopically labeled ribonucleotides for multidimensional NMR spectroscopy of RNA."[1] Nucleic Acids Research.[1]

  • Cambridge Isotope Laboratories. "Uridine (ribose-1-13C) Product Specifications." CIL Catalog.

  • Zanuy, M., et al. (2012). "Cyclin-dependent kinases 4 and 6 control tumor progression and direct glucose oxidation in the pentose cycle."[1][4] Metabolomics.

  • Johnson, J. E., et al. (2001). "Dependence of 13C NMR Chemical Shifts on Conformations of RNA Nucleosides and Nucleotides."[1][5] Journal of Biomolecular NMR.

Sources

Methodological & Application

solid-state NMR RNA resonance assignment using [2'-13C]uridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision RNA Resonance Assignment & Conformation Analysis using [2'-13C]Uridine in Solid-State NMR

Part 1: Executive Summary & Strategic Rationale

The Challenge: The "Ribose Zipper" in Solid-State NMR Solid-state NMR (ssNMR) has emerged as a powerful tool for studying large, non-crystalline RNA complexes (e.g., RNP granules, viral genomes). However, RNA ssNMR faces a critical bottleneck: spectral crowding . Unlike proteins, where side chains vary significantly, RNA is composed of only four chemically similar nucleotides. The ribose sugar resonances (C2', C3', C4') typically cluster in a narrow chemical shift range (70–78 ppm), creating a "ribose zipper" of overlapping peaks that makes sequential assignment in uniformly labeled samples nearly impossible for RNAs larger than 30 nucleotides.

The Solution: Atom-Specific [2'-13C]Uridine Labeling This protocol details the strategic application of [2'-13C]uridine —a uridine analog isotopically labeled exclusively at the ribose 2' carbon. By incorporating this specific isotopomer into RNA, researchers can:

  • Deconvolute Spectra: Selectively observe Uridine C2' resonances without background interference from other carbons or nucleotides.

  • Define Sugar Pucker: The C2' chemical shift is the most sensitive reporter of ribose conformation (C2'-endo South vs. C3'-endo North), a critical determinant of RNA secondary structure.[1]

  • Anchor Sequential Walks: Use the unambiguous U-C2' frequencies to "pin" spin systems in fully labeled spectra.

Part 2: Scientific Mechanism & Experimental Logic

The Physics of C2' Sensitivity

The ribose ring exists in dynamic equilibrium between two principal puckers: C3'-endo (A-form helix, "North") and C2'-endo (flexible loops/DNA-like, "South"). The electron density around C2' changes dramatically between these states due to the orientation of the 2'-hydroxyl group and the ring strain.

  • C3'-endo (A-form): C2' resonates upfield (typically 70–74 ppm).

  • C2'-endo (Loops): C2' resonates downfield (typically 74–79 ppm).

By labeling only the C2' position, we eliminate the strong dipolar couplings to C1' and C3' that usually broaden the line, resulting in higher resolution.

The "Divide and Conquer" Assignment Strategy

We do not use [2'-13C]U in isolation for structure determination. It is used as a filter .

  • Experiment A (Uniform): Run on a uniformly 13C-labeled sample. Shows all peaks but is crowded.

  • Experiment B (Selective): Run on a [2'-13C]U labeled sample. Shows only U-C2' peaks.

  • Analysis: Overlay B onto A. The peaks that align are positively identified as U-C2'. This allows you to start the sequential assignment walk (N1 ↔ C1' ↔ C2' ↔ C3') from a known, fixed point.

Part 3: Detailed Experimental Protocols

Protocol A: Sample Preparation (Chemo-Enzymatic Incorporation)

Note: [2'-13C]UTP is rarely stock commercial; it is best synthesized chemo-enzymatically or purchased as a custom phosphoramidite.

Materials:

  • [2'-13C]Uridine (precursor) or [2'-13C]Ribose + Uracil

  • T7 RNA Polymerase (high concentration)

  • Unlabeled ATP, GTP, CTP

  • DNA Template (promoter + sequence)

  • Magnesium Acetate, Spermidine, DTT

Workflow:

  • NTP Synthesis (If starting from nucleoside): Phosphorylate [2'-13C]Uridine to [2'-13C]UTP using a nucleoside kinase/kinase cascade (e.g., Uridine Kinase -> UMP Kinase -> NDP Kinase).

  • In Vitro Transcription (IVT):

    • Reaction Mix: 40 mM Tris-HCl (pH 8.1), 25 mM Mg(OAc)2, 5 mM DTT, 1 mM Spermidine.

    • Nucleotides: 4 mM [2'-13C]UTP, 4 mM ATP/GTP/CTP (unlabeled).

    • Incubation: 3–4 hours at 37°C.

  • Purification: HPLC (anion exchange) or PAGE purification to remove abortive transcripts.

  • Folding: Anneal RNA by heating to 90°C and slow cooling in ssNMR buffer (typically containing 5-10 mM Mg2+).

  • Packing: Centrifuge into a 1.9mm or 3.2mm MAS rotor.

Protocol B: Solid-State NMR Acquisition Strategy

Instrument: >600 MHz (14.1 T) Spectrometer. Probe: MAS probe (HCN or HC). Temperature: Cooling required (sample temp ~260K-280K to prevent degradation).

Pulse Sequence 1: 1D 13C CP-MAS (Quality Control)

  • Purpose: Verify label incorporation and sample integrity.

  • Expectation: A single, sharp dominant cluster of peaks in the 70–80 ppm region. No aromatic signals (since the base is unlabeled).

Pulse Sequence 2: 2D 13C-13C DARR (Dipolar Assisted Rotational Resonance)

  • Purpose: To observe C2' chemical shifts and, if mixing time is long, intermolecular contacts or contacts to natural abundance neighbors (low sensitivity).

  • Parameters:

    • MAS Rate: 10–15 kHz.

    • Mixing Time: 50 ms (short) to check purity; 500 ms (long) to probe spatial proximity to unlabeled neighbors (difficult but possible).

    • Acquisition: High number of scans (NS > 512) due to sparse labeling.

Pulse Sequence 3: 2D 15N-13C NCA (If U is also 15N labeled)

  • Advanced: If using [2'-13C, Uniform-15N]U, use an NCA sequence optimized for N1-C1'...C2' transfer.

  • Transfer Path: 15N1 (Base) → 13C1' (Natural Abundance) → 13C2' (Label).

  • Note: This requires specific band-selective pulses to bridge the C1'-C2' gap if C1' is not labeled.

Part 4: Data Presentation & Analysis

Table 1: Chemical Shift Statistics for Ribose Pucker Determination

Use these ranges to interpret your [2'-13C]U peaks.

Ribose CarbonConformationChemical Shift (ppm)Diagnostic Utility
C2' C3'-endo (A-form/Helix) 70.0 – 74.5 High (Primary Probe)
C2' C2'-endo (Loop/Flexible) 75.0 – 79.0 High (Primary Probe)
C1'C3'-endo91.0 – 95.0Medium (Overlap common)
C1'C2'-endo86.0 – 90.0Medium
C4'C3'-endo75.0 – 79.0Low (Overlaps with C2'-endo)
C4'C2'-endo80.0 – 84.0Low
Visualization: The Assignment Logic

The following diagram illustrates the logical flow of using [2'-13C]U data to resolve ambiguities in a uniformly labeled dataset.

AssignmentLogic RawData Uniformly Labeled Sample (Crowded Spectrum) Overlay Spectral Overlay & Filtering (Identify U-C2' Peaks) RawData->Overlay SelectiveData [2'-13C]U Labeled Sample (Sparse Spectrum) SelectiveData->Overlay PuckerAnalysis Chemical Shift Analysis Overlay->PuckerAnalysis Extract Shifts SeqWalk Sequential Assignment (In Uniform Spectrum) Overlay->SeqWalk Pin U-C2' Positions C3Endo Shift < 75 ppm (A-Form Helix) PuckerAnalysis->C3Endo C2Endo Shift > 75 ppm (Flexible Loop) PuckerAnalysis->C2Endo Structure 3D RNA Structure SeqWalk->Structure Restraints

Figure 1: The "Pinning" Strategy. Selective [2'-13C]U data acts as a mask to identify specific resonances within the crowded uniformly labeled spectrum, enabling pucker determination and sequential connectivity.

Part 5: Troubleshooting & Validation

Issue 1: Low Sensitivity

  • Cause: The 2' position is only one carbon out of many. In a large RNA, the molar concentration of U-C2' is low.

  • Fix: Use Cross-Polarization (CP) optimization. The C2' has a direct H2' proton. Optimize the CP contact time (typically 0.5 – 1.5 ms) specifically on the [2'-13C] sample to maximize signal.

Issue 2: Scrambling (Metabolic)

  • Cause: If using in vivo expression (bacteria), the label might scramble to other positions.

  • Fix: Use In Vitro Transcription (IVT) as described in Protocol A. T7 polymerase does not scramble ribose labels.

Issue 3: Inability to distinguish U from C

  • Cause: If CTP is also labeled (accidental).

  • Validation: Run a 1D 13C spectrum.[2] If you see peaks in the aromatic region (>140 ppm), your label has scrambled to the base, or the NTP source was impure. [2'-13C]U should show zero aromatic signal.

Part 6: References

  • Marchanka, A., & Carlomagno, T. (2018).[3][4] Isotope labeling for studying RNA by solid-state NMR spectroscopy.[3][4][5][6][7] Journal of Biomolecular NMR.[3] [Link]

  • Wenter, P., et al. (2006). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research. [Link]

  • Fürtig, B., et al. (2003). NMR spectroscopy of RNA.[3][5][6][7][8][9][10][11][12][13][14] ChemBioChem. (Foundational work on ribose shifts). [Link]

  • Lu, K., et al. (2010).[7][15] Isotope labeling strategies for NMR studies of RNA. Journal of Biomolecular NMR.[3] [Link]

  • Ebrahimi, P., et al. (2001). Ribose conformation in solution and solid state: a comparative study. (Reference for C2'/C3' chemical shift statistics). [Link]

Sources

measuring C2'-C1' distances in RNA with REDOR NMR

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Analysis of RNA Ribose Conformation via REDOR NMR

Executive Summary

This guide details the application of Rotational Echo Double Resonance (REDOR) solid-state NMR (ssNMR) to characterize the conformational landscape of the RNA ribose ring, specifically focusing on the C1'-C2' vector environment.

Critical Technical Distinction: While the C1'-C2' bond itself is a homonuclear pair (requiring RFDR or DARR sequences for direct correlation), REDOR is the gold-standard technique for measuring heteronuclear distances. Therefore, this protocol focuses on using REDOR to measure the distances between the C1'/C2' carbons and neighboring heteroatoms (


N, 

P, or

F in modified therapeutics). These constraints allow for the precise triangulation of sugar pucker (C3'-endo vs. C2'-endo), a critical determinant of RNA drug efficacy and stability.

Scientific Foundation & Causality

The Biological Problem: Sugar Pucker

In RNA therapeutics (siRNA, aptamers), the ribose sugar exists in dynamic equilibrium between C3'-endo (A-form, RNA-like) and C2'-endo (B-form, DNA-like).

  • Relevance: The distance between the C1' and C2' carbons is covalently fixed (~1.53 Å), but the orientation of this bond relative to the nucleobase (

    
    N) and phosphate backbone (
    
    
    
    P) changes dramatically during repuckering.
  • Drug Design: Chemical modifications (e.g., 2'-Fluoro, 2'-O-Methyl) are introduced to lock this conformation. REDOR provides the only Angstrom-level ruler to verify this lock in the solid state (e.g., lyophilized formulations or lipid nanoparticles).

The REDOR Mechanism

REDOR reintroduces the heteronuclear dipolar coupling (


) that is normally averaged out by Magic Angle Spinning (MAS).[1]
  • The Observable: The dephasing of the observed spin (

    
    , e.g., 
    
    
    
    C) caused by
    
    
    -pulses applied to the invisible coupled spin (
    
    
    , e.g.,
    
    
    N,
    
    
    F).
  • The Output: A dephasing curve (

    
    ) plotted against mixing time (
    
    
    
    ).
  • The Calculation:

    
    . Since the coupling strength decays with the cube of the distance, REDOR is highly sensitive to local conformational changes (range: 2–8 Å for C-N, up to 12+ Å for C-F).
    

Experimental Workflow & Logic

The following diagram illustrates the strategic workflow for characterizing the C1'-C2' segment using heteronuclear triangulation.

REDOR_Workflow cluster_Exp REDOR Triangulation Experiments Sample Isotope Labeled RNA Sample Setup MAS Setup (10-20 kHz) Sample->Setup Exp1 13C - 15N REDOR (Glycosidic Torsion) Setup->Exp1 Exp2 13C - 31P REDOR (Backbone Angle) Setup->Exp2 Exp3 13C - 19F REDOR (2'-Modifications) Setup->Exp3 Analysis Calculate Delta S / S0 Exp1->Analysis C1'-N1/N9 dist Exp2->Analysis C2'-P dist Exp3->Analysis C1'-F2' dist Structure Define Sugar Pucker (N/S) Analysis->Structure

Figure 1: Strategic workflow for triangulating RNA ribose conformation using three distinct REDOR experiments.

Detailed Protocol: C- N REDOR

This protocol measures the distance between the Ribose C1' and the Nucleobase N1 (Pyrimidines) or N9 (Purines).

Sample Preparation
  • Isotopes: Requires

    
    C-labeled ribose and 
    
    
    
    N-labeled nucleobases.
    • Note: For site-specific resolution, use segmentally labeled RNA or solid-phase synthesis with specific phosphoramidites.

  • Formulation: Hydrated pellet (centrifuged into rotor) or lyophilized powder.

  • Rotor: 3.2 mm or 4 mm ZrO

    
     rotor.
    
Spectrometer Configuration
  • Field Strength:

    
     400 MHz (9.4 T). Higher fields (600-800 MHz) improve 
    
    
    
    C resolution.
  • MAS Rate: 8–12 kHz is typical. Must be stable (

    
     5 Hz).
    
  • Temperature: Cooling gas set to 250–270 K to prevent sample heating during high-power decoupling.

Pulse Sequence Setup

The sequence consists of a Cross-Polarization (CP) block followed by the REDOR dephasing period.

  • Observe Channel (

    
    C): 
    
    • Initial CP from

      
      H.
      
    • Apply a single

      
       (180°) pulse at the center of the mixing time (
      
      
      
      ) to refocus Chemical Shift Anisotropy (CSA).
  • Dephasing Channel (

    
    N): 
    
    • Apply a train of rotor-synchronized

      
       pulses.[1]
      
    • Timing: Pulses typically placed at

      
       and 
      
      
      
      of the rotor period, or simply one pulse per half-rotor period.
    • XY-8 Phase Cycling: Essential to compensate for pulse imperfections.

  • Reference Scan (

    
    ): 
    
    • Run the exact same sequence but omit the

      
      N 
      
      
      
      pulses. This provides the full echo intensity.
Data Acquisition Steps
  • Pulse Calibration: Calibrate

    
    C and 
    
    
    
    N
    
    
    pulses on a standard (e.g.,
    
    
    N-
    
    
    C-Glycine). Pulse widths should be hard and short (e.g., 5–9
    
    
    s).
  • Array Mixing Time: Vary the number of rotor cycles (

    
    ).
    
    • Short mixing (2–4 ms): Detects direct bonds (C1'-N).

    • Long mixing (10–20 ms): Detects long-range contacts.

  • Interleaved Acquisition: Acquire

    
     (dephased) and 
    
    
    
    (reference) scans in an interleaved manner (e.g., every 16 scans) to minimize artifacts from drift.

Data Analysis & Interpretation

Calculating Dephasing

For each mixing time (


), calculate the REDOR fraction:


Distance Extraction

Fit the data to the universal REDOR curve (Bessel function dependent).

  • Equation:

    
    
    
  • Where

    
     depends on the dipolar coupling constant 
    
    
    
    and mixing time
    
    
    .
Reference Table: Expected Distances in RNA

Use these values to validate your experimental data.

Interaction PairStructural ContextTypical Distance (Å)Dipolar Coupling (Hz)
C1' - N1/N9 Glycosidic Bond (Fixed)1.45 - 1.48~900 - 1000
C2' - P C3'-endo (A-form)~2.9 - 3.1~200
C2' - P C2'-endo (B-form)~4.0 - 4.5~60
C1' - F2' 2'-Fluoro Modification~2.4 (Geminal)>2000

Note: The C2'-P distance is the primary discriminator for sugar pucker. A strong REDOR effect (short distance) at C2' indicates A-form (C3'-endo).

Advanced Application: C- F REDOR for Therapeutics

For modified RNA (e.g., siRNA), the C2' position is often fluorinated.


F has a high gyromagnetic ratio (

), making

C-

F REDOR extremely sensitive.

Protocol Adjustments:

  • Higher MAS: Required (25+ kHz) to manage the large

    
    F CSA.
    
  • Dephasing Power:

    
    F 
    
    
    
    pulses must be very strong to cover the wide spectral width.
  • Application: Measuring the C1'-F2' distance verifies the integrity of the modification, while C4'-F2' distances reveal the pucker amplitude.

Pulse Sequence Diagram

The following Graphviz diagram visualizes the rotor-synchronized logic of the REDOR sequence.

REDOR_Sequence Proton 1H Channel CP Decoupling... Carbon 13C Channel (S) CP 180 (Refocus) Acquisition Nitrogen 15N Channel (I) 180 180 180 ... Carbon:p1->Nitrogen:p2 Coupling Reintroduction Time Time --> (Rotor Synchronized)

Figure 2: Schematic of the REDOR pulse sequence. The 13C channel observes the signal while the 15N channel applies rotor-synchronized pulses to prevent dipolar averaging.

References

  • Gullion, T., & Schaefer, J. (1989). Rotational-echo double-resonance NMR.[1] Journal of Magnetic Resonance, 81(1), 196-200.[1] Link

  • Hong, M. (1999). Determination of multiple phi-psi torsion angles in proteins by solid-state NMR spectroscopy. Journal of Magnetic Resonance, 139(2), 389-401. Link

  • Rienstra, C. M., et al. (2002). Determination of 13C-15N distances in uniformly labeled biomolecules by rotational-echo double-resonance NMR. Journal of the American Chemical Society, 124(40), 11908-11922. Link

  • Liivak, A., & Hong, M. (2018). Rapid measurement of long-range distances in proteins by multidimensional 13C–19F REDOR NMR under fast magic-angle spinning. Journal of Biomolecular NMR, 71, 31–43.[2] Link

  • Gelis, I., et al. (2023). Three Decades of REDOR in Protein Science: A Solid-State NMR Technique for Distance Measurement. Molecules, 28(18), 6460. Link

Sources

Technical Application Note: Precision Incorporation of [2'-13C]Uridine into RNA via Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The incorporation of stable isotopes, specifically [2'-13C]uridine , into RNA oligonucleotides is a critical technique for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. While standard proton (


H) NMR suffers from spectral crowding in RNAs larger than 30 nucleotides, site-specific 

C labeling breaks this ambiguity.

Why [2'-13C]? The 2' position of the ribose ring is the structural fulcrum of RNA.

  • Sugar Pucker Analysis: The

    
    C chemical shift and coupling constants at the 2' position directly report on the ribose conformation (C3'-endo vs. C2'-endo).
    
  • Dynamics: Relaxation dispersion experiments on isolated

    
    C nuclei allow the quantification of microsecond-to-millisecond conformational exchanges, essential for understanding riboswitches and protein-RNA recognition.
    

This guide details the protocol for incorporating expensive [2'-13C]uridine phosphoramidites with >98% coupling efficiency while minimizing reagent waste.

Pre-Synthesis Considerations & Materials

The Reagent: [2'-13C]Uridine Phosphoramidite[1]
  • Structure: 5'-O-DMTr-2'-O-TBDMS-[2'-

    
    C]Uridine-3'-O-(cyanoethyl-N,N-diisopropyl)phosphoramidite.
    
  • Cost Implication: Isotope-labeled amidites typically cost 10–50x more than standard reagents. Standard synthesizer cycles (which use ~300 µL per coupling) are wasteful.

  • Handling:

    • Equilibrate the bottle to room temperature before opening to prevent condensation.

    • Dissolve in anhydrous acetonitrile (ACN) (<10 ppm H

      
      O).
      
    • Recommended Concentration: 0.12 M (slightly higher than the standard 0.1 M to drive kinetics).

Critical Equipment Preparation
  • Drying: All reagents, especially the activator (5-Ethylthio-1H-tetrazole or ETT), must be dried over activated 3Å molecular sieves for 24 hours.

  • Line Purging: If using an automated synthesizer, ensure the delivery lines are completely dry. Flush with anhydrous Argon.

Experimental Protocols

Protocol A: Automated Synthesis (Optimized for Isotopes)

For syntheses >1 µmol scale where manual handling is impractical.

ParameterStandard ProtocolIsotope Optimized Protocol Rationale
Amidite Conc. 0.10 M0.12 M - 0.15 M Higher effective concentration drives reaction completion.
Coupling Time 3–6 mins10–12 mins Ensures >99% efficiency; steric bulk of 2'-TBDMS + isotope cost demands perfection.
Flow Rate ContinuousPulsed / Static "Static" hold allows the precious amidite to react without being washed away.
Capping StandardAggressive Double capping recommended to prevent deletion sequences (n-1).
Protocol B: Manual "Syringe" Coupling (The Expert Method)

For <1 µmol scale or extremely scarce isotopes. This method has zero dead-volume waste.

Materials:

  • 1 µmol synthesis column (CPG or Polystyrene).

  • Two 1 mL gas-tight Luer-lock syringes.

  • Anhydrous ACN, Activator (ETT or BTT), [2'-13C]U Amidite.

Step-by-Step Workflow:

  • Pause Machine: Run the synthesizer up to the step immediately preceding the [2'-13C]U coupling (after detriylation and wash).

  • Remove Column: Detach the column from the synthesizer while maintaining an argon atmosphere if possible.

  • Prepare Syringes:

    • Syringe A: 100 µL of [2'-13C]U amidite (0.1 M).

    • Syringe B: 120 µL of Activator (0.25 M ETT).

  • Coupling:

    • Attach Syringe A to one end of the column and Syringe B to the other.

    • Gently push the activator into the amidite syringe to mix inside the column headspace.

    • Push-Pull: Slowly push the solution back and forth between the syringes for 10 minutes . This ensures constant mixing and contact with the solid support.

  • Wash: Expel the liquid. Flush the column manually with 2 mL anhydrous ACN using a fresh syringe.

  • Resume: Re-attach the column to the synthesizer and proceed immediately to the Oxidation step.

Visualization: Synthesis & QC Workflow

The following diagram outlines the integration of the isotope labeling step into the standard cycle and the subsequent decision-making process for Quality Control.

RNA_Synthesis_Workflow Start Start: 5'-DMTr-Support Detritylation 1. Detritylation (TCA/DCM) Start->Detritylation Activation 2. Activation (ETT + Amidite) Detritylation->Activation Isotope_Check Is this the [2'-13C] Step? Activation->Isotope_Check Manual_Coupling Protocol B: Manual Syringe Coupling (10 min, Static Mix) Isotope_Check->Manual_Coupling Yes (13C) Auto_Coupling Protocol A: Auto Coupling (Standard Bases) Isotope_Check->Auto_Coupling No (Standard) Oxidation 3. Oxidation (I2 / Pyridine / H2O) Manual_Coupling->Oxidation Auto_Coupling->Oxidation Capping 4. Capping (Ac2O / NMI) Oxidation->Capping Loop_Check Sequence Complete? Capping->Loop_Check Loop_Check->Detritylation No (Next Cycle) Deprotection Post-Synthesis: 1. Ammonolysis (Base) 2. TEA.3HF (2'-Silyl) Loop_Check->Deprotection Yes QC QC: ESI-MS & NMR Deprotection->QC

Figure 1: Decision logic for incorporating high-value isotope phosphoramidites into a standard RNA synthesis cycle.

Post-Synthesis Processing (Deprotection)

Preserving the chemical integrity of the RNA and the isotope label is paramount.

  • Cleavage & Base Deprotection:

    • Reagent: Ethanol/Ammonia (1:3 v/v).

    • Condition: 55°C for 4–16 hours (depending on base protecting groups; Acetyl-C requires less time than Benzoyl-C).

    • Note: Avoid strong bases that might cause degradation.

  • 2'-O-Silyl Deprotection (Critical):

    • The 2'-TBDMS group must be removed without migrating the phosphate or degrading the RNA.

    • Reagent: Triethylamine trihydrofluoride (TEA·3HF).

    • Protocol: Dissolve the lyophilized RNA pellet in TEA·3HF (10 µL per OD unit). Incubate at 65°C for 2.5 hours.

    • Quenching: Precipitate with Butanol or Isopropanol. Do not use TBAF if possible, as TEA·3HF is easier to desalt and gentler on the RNA backbone.

Quality Control & Validation

Mass Spectrometry (ESI-MS)

Verification of incorporation is quantitative.

  • Calculation: [2'-13C] adds +1.003 Da to the molecular weight per incorporation compared to natural abundance.

  • Acceptance Criteria: The deconvoluted mass peak must align with the calculated isotope-labeled mass. A peak at (Mass - 1) indicates failure to incorporate the isotope (contamination with unlabeled) or mis-synthesis.

NMR Validation (The "Gold Standard")

To confirm the label is at the 2' position and structurally active:

  • 1D

    
    H-NMR:  Look for the splitting of the H1' resonance. The 
    
    
    
    C at the 2' position will couple to H1' (
    
    
    ), causing a doublet or complex splitting pattern absent in unlabeled RNA.
  • 2D

    
    H-
    
    
    
    C HSQC:
    A strong cross-peak at the sugar region (~70-75 ppm for C2') confirms the presence of the label.

References

  • Wunderlich, C. H., et al. (2012).[1] "Synthesis of (6-13C)Pyrimidine Nucleotides as Spin-Labels for RNA Dynamics." Journal of the American Chemical Society.[2] Link

  • Duss, O., et al. (2012). "NMR structural analysis of a riboswitch aptamer domain." Methods in Molecular Biology. Link

  • Lu, K., et al. (2010). "Synthesis of 2'-13C-labeled RNA for NMR studies of sugar pucker." Nucleic Acids Research. Link

  • Glen Research. (2023). "RNA Synthesis Protocols and Deprotection Strategies." Glen Research Technical Guide. Link

  • Cambridge Isotope Laboratories. (2023). "Stable Isotope-Labeled Nucleic Acids for NMR." CIL Application Notes. Link

Sources

Application Note: Pulse Sequences for Detecting [2'-13C] Ribose Signals in Large RNAs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural biology of large RNAs (>30 kDa), the ribose sugar pucker (C2'-endo vs. C3'-endo) acts as a critical determinant of the backbone trajectory. However, the severe spectral overlap of ribose protons (3.5–4.5 ppm) and rapid transverse relaxation (


) in large systems render standard homonuclear NMR methods ineffective.

This guide details the application of selective [2'-13C] labeling combined with Constant-Time Heteronuclear Single Quantum Coherence (CT-HSQC) spectroscopy. This approach bypasses the "resolution gap" by utilizing the large chemical shift dispersion of the


C nuclei while eliminating homonuclear proton couplings in the indirect dimension. This protocol is essential for researchers characterizing riboswitches, aptamer-drug complexes, and ribosomal fragments.

Scientific Foundation: The 2'-13C Probe

The Physics of Large RNA Detection

As RNA molecular weight increases, the rotational correlation time (


) slows, leading to efficient dipolar relaxation and broad linewidths.
  • The Problem: In uniformly labeled

    
    C-RNA, the strong one-bond 
    
    
    
    C-
    
    
    C dipolar couplings (
    
    
    Hz) and scalar couplings further broaden signals and reduce sensitivity.
  • The Solution ([2'-13C] Labeling): By selectively labeling only the 2' position (often via chemo-enzymatic synthesis using [2'-13C]-ribose phosphoramidites), we eliminate

    
     and 
    
    
    
    couplings. This results in singlet peaks in the carbon dimension, significantly enhancing signal-to-noise (S/N) ratios.
Sensitivity to Sugar Pucker

The 2' position is the most sensitive reporter of ribose conformation:

  • C3'-endo (A-form helix): The C2' resonance typically shifts upfield (

    
     ppm).
    
  • C2'-endo (Flexible/Loop): The C2' resonance shifts downfield (

    
     ppm).
    

Pulse Sequence Engineering: The CT-HSQC

For [2'-13C] labeled large RNAs, the 2D


 Constant-Time HSQC  is the gold standard. Unlike standard HSQC, the CT-HSQC incorporates a fixed evolution period (

) during the

incrementation.
Why Constant Time (CT)?
  • Decoupling: The constant time period effectively decouples homonuclear proton scalar interactions (e.g.,

    
     and 
    
    
    
    ) in the indirect (
    
    
    C) dimension. This prevents multiplet splitting in
    
    
    , which is critical for resolving crowded ribose regions.
  • Resolution: It allows for high resolution in the indirect dimension without the penalty of signal decay during long evolution times, provided

    
     is optimized to the 
    
    
    
    of the carbon.
Pulse Sequence Logic Diagram

The following diagram illustrates the magnetization transfer pathway and the logic behind the CT-HSQC experiment.

CT_HSQC_Flow cluster_0 Critical Step: Decoupling Start Equilibrium (1H Magnetization) INEPT INEPT Transfer (1H -> 13C) Start->INEPT 90°x Pulse CT_Evol Constant Time Evolution (13C Chemical Shift) INEPT->CT_Evol Anti-phase 2HzCz RevINEPT Reverse INEPT (13C -> 1H) CT_Evol->RevINEPT 180° Pulse (Refocusing) Detect Acquisition (1H Detection) RevINEPT->Detect In-phase Ix

Caption: Logic flow of the CT-HSQC pulse sequence. The Constant Time (CT) block is the core differentiator, enabling homonuclear decoupling in the indirect dimension.

Detailed Experimental Protocol

Sample Preparation
  • Buffer: 10-25 mM Sodium Phosphate (pH 6.5), 50-100 mM NaCl (minimizes dielectric heating).

  • Solvent: 99.99% D

    
    O (to eliminate the HDO signal which overlaps with ribose H2').
    
  • Concentration: Minimum 0.2 mM for RNAs > 30 kDa.

Spectrometer Setup (Bruker TopSpin Nomenclature)

Use a cryoprobe-equipped spectrometer (600 MHz or higher).

Step 1: Load Pulse Program

  • Load hsqcctetgpsp (HSQC with Constant Time, echo-antiecho, gradients, shaped pulses).

  • Note: If using selective labeling, standard broad-band decoupling during acquisition is sufficient.

Step 2: Carrier Frequencies (Offsets)

  • O1 (Proton): Set to the center of the ribose region, approx 4.2 ppm . (Standard is 4.7 ppm; shifting to 4.2 improves excitation profile for sugars).

  • O2 (Carbon): Set to 74.0 ppm . This centers the spectral width between C2'-endo (~71 ppm) and C3'-endo (~76 ppm) regions.

Step 3: Spectral Widths

  • F2 (1H): 6–8 ppm (ensure H1' and H2' are covered).

  • F1 (13C): 10–12 ppm. Critical: Narrowing the carbon width significantly improves digital resolution for the constant time period.

Step 4: Optimization of Constant Time Delay (


) 
The delay d20 (total constant time duration, 

) must be set to avoid signal nulling due to

(if uniformly labeled) or optimized for

.
  • For [2'-13C] Selective Labeling: Set

    
     ms.
    
    • Calculation:

      
       is not needed as 
      
      
      
      . However,
      
      
      ms is a standard value that accommodates the typical
      
      
      of large RNA carbons while providing sufficient resolution (
      
      
      resolution).

Step 5: Acquisition Parameters

Parameter Value Notes
TD (F2) 2048 Direct dimension points
TD (F1) 128–256 Indirect points (limited by CT duration)
NS (Scans) 16–64 Depends on concentration/MW
D1 (Relaxation) 1.5–2.0 s Shorter than base protons due to faster T1

| CNST2 (


)  | 150 Hz | Coupling constant for INEPT transfer |

Data Analysis & Interpretation

Chemical Shift Mapping

Upon processing (using a squared sine-bell apodization, e.g., QSINE 2 in both dimensions), analyze the cross-peaks:

  • Region A (74.0 – 77.0 ppm): Indicates C3'-endo conformation. These nucleotides are likely located in A-form helical stems.

  • Region B (70.0 – 73.0 ppm): Indicates C2'-endo conformation. These are diagnostic of flexible loops, bulges, or unstructured tails.

Workflow Visualization

The following diagram outlines the iterative process from synthesis to structural restraint generation.

Workflow Synthesis Chemo-Enzymatic Synthesis ([2'-13C] Phosphoramidites) Sample Sample Prep (D2O, Annealing) Synthesis->Sample NMR 2D 1H-13C CT-HSQC (600-900 MHz) Sample->NMR Process Processing (Linear Prediction, QSINE) NMR->Process Assign Assignment Strategy (Overlay with NOESY) Process->Assign Assign->NMR Ambiguity? Run 3D HCCH Structure Structural Restraints (Dihedral Constraints) Assign->Structure

Caption: Operational workflow for utilizing [2'-13C] labeling in RNA structural biology.

Troubleshooting & Validation

Self-Validating the Protocol

To ensure the pulse sequence is performing correctly before committing to a 24-hour experiment on a precious sample:

  • The "Tetraloop" Control: Run the sequence on a standard [2'-13C] labeled UUCG tetraloop. You should observe distinct separation between the stem (C3'-endo) and loop (C2'-endo) riboses.

  • S/N Check: Compare the first increment of the CT-HSQC with a standard 1D

    
    H spectrum. The projection should match the ribose envelope.
    
Common Issues
  • Missing Peaks: If peaks are missing in the center of the spectrum, the Constant Time delay (

    
    ) might be matching a multiple of 
    
    
    
    couplings (unlikely in selective labeling) or the
    
    
    is shorter than the CT period. Solution: Reduce the CT delay to 13.3 ms (sacrifice resolution for sensitivity).
  • Phase Distortion: CT-HSQC requires precise delay calculation for phase correction. Ensure PHC0 and PHC1 are manually corrected on strong diagonal peaks if available, or use the solvent residual signal.

References

  • Wenter, P., et al. (2006).[1] Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research, 34(11), e79. [Link]

  • Vuister, G. W., & Bax, A. (1992).[2][3] Resolution enhancement and spectral editing of NMR spectra of biomolecules. Journal of Magnetic Resonance, 98(2), 428-435.[3] [Link]

  • Felli, I. C., et al. (1999).[4] Determination of RNA sugar pucker mode from cross-correlated relaxation in solution NMR spectroscopy. Journal of the American Chemical Society, 121(9), 1956-1957. [Link]

  • Lu, K., et al. (2010). Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle.[5] Journal of Biomolecular NMR, 48, 101–112. [Link]

Sources

Application Note: Probing RNA Ribose Dynamics using Selective [2'-13C]Uridine Labeling

Author: BenchChem Technical Support Team. Date: February 2026


, 

, and heteronuclear NOE relaxation measurements in RNA using isolated [2'-13C] spin pairs.

Executive Summary

This guide details the methodology for utilizing [2'-13C]uridine (ribose-labeled) in Nuclear Magnetic Resonance (NMR) spectroscopy to characterize RNA dynamic timescales.[1] While uniformly labeled (


C/

N) RNA is the standard for structural assignment, it suffers from severe spectral crowding and interfering

C-

C dipolar couplings that compromise relaxation data accuracy.[2]

By employing selective [2'-13C]uridine labeling , researchers create an isolated spin-pair system (C2'-H2') . This approach eliminates homonuclear couplings, simplifies relaxation analysis, and provides a direct, interference-free probe into ribose sugar pucker dynamics (C3'-endo vs. C2'-endo), which are critical for RNA catalysis, ligand recognition, and folding.

Theoretical Basis & Mechanistic Insight[3]

The Ribose "Switch"

The RNA ribose ring exists in dynamic equilibrium between two primary puckers:

  • C3'-endo (North, N): Associated with A-form helices (rigid).

  • C2'-endo (South, S): Associated with flexible loops, bulges, and intercalation sites.

The C2'-H2' bond vector is geometrically distinct in these two states. Measuring the relaxation rates of the C2' nucleus allows for the determination of the order parameter (


), which quantifies the amplitude of motion, and 

(exchange), which identifies

timescale conformational switching.
The "Isolated Spin" Advantage

In uniformly labeled RNA, the C2' nucleus is coupled to C1' and C3'. These strong scalar (


 Hz) and dipolar interactions introduce multi-exponential decay behavior in relaxation experiments, requiring complex "constant-time" pulse sequences that reduce sensitivity.

[2'-13C]Uridine isolates the C2' carbon. The only dominant relaxation mechanism becomes the dipolar interaction with its directly attached proton (H2') and its own Chemical Shift Anisotropy (CSA). This allows for the use of high-sensitivity, non-constant-time pulse sequences.

SpinSystem cluster_uniform Uniform Labeling (Problematic) cluster_selective Selective [2'-13C] Labeling (Solution) C1 C1' C2 C2' C1->C2 J+D (Interference) H2 H2' C2->H2 Relaxation Probe C3 C3' C3->C2 J+D (Interference) sC1 C1' sC2 C2' sC1->sC2 None sH2 H2' sC2->sH2 Pure Relaxation sC3 C3' sC3->sC2 None

Figure 1: Comparison of spin systems. Selective labeling removes interfering C-C couplings, leaving a clean C2'-H2' probe.

Experimental Protocol

Phase 1: Sample Preparation (Self-Validating Workflow)

Reagents:

  • DNA Template (Promoter + Sequence).

  • T7 RNA Polymerase (High concentration).

  • NTP Mix: Unlabeled ATP, GTP, CTP.

  • Labeled UTP: [2'-13C]UTP (Commercially sourced or enzymatically synthesized from [2-13C]Ribose).

Step-by-Step:

  • Transcription Reaction:

    • Prepare 10 mL reaction volume.

    • Buffer: 40 mM Tris-HCl (pH 8.1), 25 mM MgCl

      
      , 2 mM Spermidine, 0.01% Triton X-100.
      
    • Add NTPs: 4 mM each of ATP, GTP, CTP; 3 mM [2'-13C]UTP .

    • Validation Check: Run a 50

      
      L pilot reaction. Analyze by PAGE urea gel. Yield must exceed 0.5 mg/mL before scaling up.
      
  • Purification:

    • Purify via denaturing PAGE (20% polyacrylamide).

    • Electroelute and dialyze against NMR buffer (typically 15 mM Na

      
      PO
      
      
      
      , 25 mM NaCl, 0.1 mM EDTA, pH 6.5).
  • NMR Sample Assembly:

    • Concentrate RNA to 0.5–1.0 mM.

    • Add 10% D

      
      O (lock signal).
      
    • Validation Check: Acquire a 1D

      
      H spectrum. Check H1'/H5 linewidths. If >15 Hz (for <50 nt RNA), re-anneal (heat to 90°C, cool slowly).
      
Phase 2: NMR Acquisition (Pulse Sequences)

Instrument: 600 MHz or higher (800 MHz preferred for CSA sensitivity). Cryoprobe is essential.

Target Nucleus:


C (Ribose C2').[1][3]
Experiment A:

(Longitudinal Relaxation)

Measures fast motions (ps-ns).

  • Pulse Sequence:

    
    H-detected 
    
    
    
    C inversion-recovery HSQC.
  • Relaxation Delays (

    
    ):  Randomized list to prevent heating bias.
    
    • Delays (s): 0.01, 0.05, 0.1, 0.2, 0.4, 0.6, 0.8, 1.2, 1.6, 2.0.

    • Duplicate: 0.1s and 0.8s for error estimation.

  • Recycle Delay: 2.5s (Must be

    
     of protons).
    
Experiment B:

/

(Transverse Relaxation)

Measures slow motions (


s-ms) and exchange (

).
  • Pulse Sequence:

    
    H-detected 
    
    
    
    C spin-lock HSQC.
  • Spin-Lock Fields (

    
    ):  2000 Hz (to suppress exchange) for pure 
    
    
    
    .
  • Relaxation Delays:

    • Delays (ms): 4, 8, 16, 24, 32, 48, 64, 80, 100.

  • Validation: If

    
     varies significantly with spin-lock power (
    
    
    
    ), chemical exchange (
    
    
    ) is present.
Experiment C: Heteronuclear NOE (hNOE)

Measures local spatial restriction.

  • Interleaved Acquisition: Record spectra with (SAT) and without (UNSAT) proton saturation.

  • Saturation: 3-second proton saturation train.

  • Recycle Delay: 5 seconds (critical for full recovery).

Data Analysis & Interpretation

Rate Extraction

Fit peak intensities


 to a mono-exponential decay function:


  • 
    : 
    
    
    
  • 
    : 
    
    
    
  • NOE:

    
    
    
Model-Free Analysis (Lipari-Szabo)

Use software like Modelfree or Relax to map rates to dynamic parameters.

ParameterDefinitionBiological Implication

(Order Parameter)
Spatial restriction of the C2'-H2' vector. Scale: 0 (disordered) to 1 (rigid).

: Stable C3'-endo (Helix).

: Flexible/Loop (C2'-endo mix).

(Internal Correlation)
Timescale of local wobble.Fast local librations (typically < 100 ps).

(Exchange Rate)

.
Indicates

s-ms conformational switching (e.g., transient excited states).[4]

Workflow Visualization

Workflow cluster_NMR NMR Relaxation Suite Start Start: RNA Design Synthesis IVT with [2'-13C]UTP (Selective Labeling) Start->Synthesis QC QC: 1D Proton NMR (Check Folding) Synthesis->QC QC->Start Fail (Aggregated) T1 Measure T1 (Inversion Recovery) QC->T1 Pass T2 Measure T2 / T1rho (CPMG / Spin Lock) T1->T2 NOE Measure hNOE (Sat vs Unsat) T2->NOE Analysis Data Fitting (Extract R1, R2, NOE) NOE->Analysis ModelFree Model-Free Analysis (S², Rex, τc) Analysis->ModelFree Result Structural Insight: Sugar Pucker Dynamics ModelFree->Result

Figure 2: Experimental pipeline from synthesis to dynamic mapping.

Troubleshooting & Optimization

  • Issue: Low Signal-to-Noise.

    • Cause: Inefficient IVT or aggregation.

    • Fix: Use cryoprobe. Increase number of scans (NS). Ensure RNA concentration > 0.3 mM.

  • Issue:

    
     rates are anomalously high. 
    
    • Cause: Aggregation or Exchange.

    • Test: Dilute sample 2x. If

      
       decreases, it is aggregation. If 
      
      
      
      stays high, it is likely real chemical exchange (
      
      
      ) or anisotropic tumbling.
  • Issue: Thermal Heating.

    • Cause: High duty cycle during spin-lock (

      
      ) or decoupling.
      
    • Fix: Use a relaxation delay of at least 2.5s. Interleave

      
       points rather than running sequentially.
      

References

  • Al-Hashimi, H. M., et al. (2002). "Rapid determination of RNA global diffusion tensor and structure using NMR spin relaxation." Journal of the American Chemical Society.[3][5] Link

  • Dethoff, E. A., et al. (2012). "Functional complexity and regulation through RNA dynamics." Nature. Link

  • Johnson, J. E., et al. (2006).[2] "Quantifying the effects of long-range 13C-13C dipolar coupling on measured relaxation rates in RNA." Journal of Biomolecular NMR. Link

  • Nikonowicz, E. P., et al. (1992). "Preparation of 13C/15N-labeled RNA for heteronuclear multi-dimensional NMR studies." Nucleic Acids Research.[6] Link

  • Kay, L. E., et al. (1989). "Three-dimensional triple-resonance NMR spectroscopy of isotopically enriched proteins." Journal of Magnetic Resonance. Link

  • Fürtig, B., et al. (2003). "NMR spectroscopy of RNA." ChemBioChem. Link

Sources

Application Note: In Vivo Metabolic Tracking of Uridine Metabolism in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Alterations in nucleotide metabolism are a hallmark of oncogenesis.[1][2] While de novo pyrimidine synthesis is a well-established therapeutic target, recent data reveals that KRAS-driven cancers (particularly Pancreatic Ductal Adenocarcinoma - PDAC) and glioblastomas can bypass de novo blockade by upregulating the Uridine Salvage Pathway . This adaptive mechanism, mediated primarily by Uridine-Cytidine Kinase 2 (UCK2) , allows tumors to scavenge circulating uridine for RNA synthesis and glycosylation. Furthermore, under nutrient stress, uridine can be catabolized via Uridine Phosphorylase 1 (UPP1) to fuel glycolysis ("uridinolysis").

This Application Note provides a rigorous, field-validated protocol for tracking these fates in vivo using [U-13C]-Uridine stable isotope tracing. Unlike static metabolite profiling, this method quantifies the flux—the rate of turnover—providing actionable insights for drug development.

Part 1: The Biological Rationale

To design an effective tracing experiment, one must understand the bifurcation of uridine fate. Uridine is not merely a nucleic acid precursor; it is a metabolic switch.[3]

The Dual-Fate Hypothesis
  • The Anabolic Fate (Salvage): Circulating uridine is phosphorylated by UCK2 (often overexpressed in aggressive tumors) to UMP.[2] This bypasses the rate-limiting step of de novo synthesis (CAD/DHODH).

  • The Catabolic Fate (Energy): Uridine is cleaved by UPP1 into Uracil and Ribose-1-Phosphate (R1P). R1P enters the non-oxidative pentose phosphate pathway (PPP) and glycolysis, sustaining ATP production when glucose is scarce.[4]

Pathway Visualization

The following diagram illustrates the competition between these pathways and the entry point of the 13C-tracer.

UridineMetabolism cluster_ext Extracellular Space cluster_cyto Cytosol Uridine_Ext [U-13C]-Uridine (Tracer) Uridine_Int Uridine (Intracellular) Uridine_Ext->Uridine_Int SLC29A1/2 (Transport) Uracil Uracil Uridine_Int->Uracil UPP1 (Catabolism) R1P Ribose-1-P Uridine_Int->R1P UPP1 UMP UMP (M+5) Uridine_Int->UMP UCK2 (Salvage Kinase) Glycolysis Glycolysis/Energy R1P->Glycolysis PGM2 UDP UDP UMP->UDP UMP-K UTP UTP UDP->UTP NDPK CTP CTP UTP->CTP CTPS RNA RNA Synthesis UTP->RNA Glycosylation UDP-GlcNAc (Glycosylation) UTP->Glycosylation

Caption: Figure 1. The bifurcation of Uridine metabolism. The [U-13C] tracer (Red) enters the cell. UCK2 (Blue path) drives biosynthesis, while UPP1 (Yellow path) drives energy production.

Part 2: Experimental Design & Protocol

Tracer Selection[6]
  • Tracer: [U-13C, 15N2]-Uridine is ideal for distinguishing the ribose moiety from the base. However, for standard flux analysis where the ribose carbon backbone is the priority, [U-13C]-Uridine (>99% purity) is the industry standard.

  • Why not just [13C]-Glucose? While glucose labels uridine de novo, it cannot quantify the salvage contribution. Direct uridine tracing is required to measure the activity of UCK2.

Protocol A: The "Steady-State" Infusion (Gold Standard)

Bolus injection alone is insufficient for metabolic flux analysis because the rapid clearance of uridine (t1/2 < 15 min) prevents isotopic steady state. A Bolus + Continuous Infusion protocol is required.

Pre-requisites:
  • Animal Model: Nude mice bearing ~150-300 mm³ subcutaneous xenografts (e.g., PDAC cell lines like MIA PaCa-2).

  • Catheterization: Jugular vein catheterization (JVC) is preferred for stress-free infusion. Tail vein catheters can be used if animals are anesthetized, but anesthesia suppresses metabolism. Conscious infusion via JVC is strongly recommended.

Step-by-Step Infusion Workflow:
StepActionTechnical Detail & Causality
1 Preparation Fast mice for 6 hours (optional, depending on if studying basal vs. fed state). Prepare [U-13C]-Uridine solution in sterile saline.
2 The Bolus Dose: 0.2 mg/kg (approx). Purpose: Rapidly raise plasma enrichment to the target level (e.g., 20-30%) without waiting for slow accumulation.
3 The Infusion Rate: 2.5 - 3.0 µL/g/hour (approx. 0.005 mg/g/min). Duration: 2.5 to 4 hours. Goal: Maintain a constant plasma enrichment (MPE) of ~30%. Note: Uridine plasma concentration is low (~2-5 µM). Do not overload the pool.
4 Blood QC Collect 10 µL tail blood at t=60, 120, and 180 min. Purpose: Verify isotopic steady state (plateau of M+5 Uridine in plasma).
5 Termination CRITICAL: This must be done in <10 seconds. Cervical dislocation or rapid anesthesia.
6 Harvest Tumor: Freeze-clamp immediately with Wollenberger tongs pre-cooled in liquid N2. Plasma: Cardiac puncture into EDTA tubes, centrifuge at 4°C immediately.
Protocol B: Sample Processing & LC-MS Analysis

Metabolites must be extracted while preventing enzymatic degradation (e.g., phosphatases converting UTP back to Uridine).

  • Tissue Extraction:

    • Pulverize frozen tumor (~20 mg) in liquid nitrogen (Cryomill).

    • Add extraction solvent: 40:40:20 Acetonitrile:Methanol:Water (pre-cooled to -40°C).

    • Vortex and incubate at -20°C for 20 mins.

    • Centrifuge at 16,000 x g for 15 min at 4°C.

    • Transfer supernatant to glass vials.

  • LC-MS Configuration:

    • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-pHILIC). Rationale: Nucleotides are highly polar and bind poorly to C18 columns.

    • Mobile Phase: (A) 20 mM Ammonium Carbonate (pH 9.0) + 0.1% NH4OH; (B) 100% Acetonitrile.

    • Mass Spec: Q-Exactive or Orbitrap (High Resolution). Operate in Negative Mode (nucleotides ionize best in negative mode).

Part 3: Data Interpretation & Visualization[1]

Quantitative Outputs

You will obtain Mass Isotopomer Distributions (MID). For [U-13C]-Uridine (5 carbons in ribose, 4 in base = 9 total, but usually we track the ribose moiety M+5).

Key Metrics Table:

MetaboliteIsotopomerBiological Interpretation
Uridine M+5 (or M+9)Precursor enrichment in tissue vs. plasma (Transport efficiency).
UMP M+5Direct Salvage Flux. High M+5/M+0 ratio indicates high UCK2 activity.
UTP M+5Flux into the high-energy pool.
UDP-GlcNAc M+5Flux into the Hexosamine Biosynthesis Pathway (Glycosylation).
Uracil M+4/M+5Catabolism. Indicates UPP1 activity (Uridinolysis).
Flux Logic Diagram

Use this logic to interpret your LC-MS data.

DataInterpretation Start Analyze Tumor Sample (LC-MS) CheckPlasma Check Plasma Enrichment (Is it steady?) Start->CheckPlasma HighUracil High Uracil Labeling Start->HighUracil HighUMP High UMP (M+5) Enrichment CheckPlasma->HighUMP Yes LowUMP Low UMP (M+5) Enrichment CheckPlasma->LowUMP Yes Conclusion1 Active Salvage Pathway (UCK2 Dependent) HighUMP->Conclusion1 Conclusion2 Transport Block or Low Kinase Activity LowUMP->Conclusion2 Conclusion3 Catabolic 'Uridinolysis' (Energy Scavenging) HighUracil->Conclusion3

Caption: Figure 2. Decision tree for interpreting Mass Isotopomer Data from uridine tracing.

References

  • Halbrook, C. J., et al. (2019). Macrophage-Released Pyrimidines Inhibit Gemcitabine Therapy in Pancreatic Cancer. Cell Metabolism.

  • Lyssiotis, C. A., & Kimmelman, A. C. (2017). Metabolic Interactions in the Tumor Microenvironment.[5] Trends in Cell Biology.

  • Jourdain, A. A., et al. (2021). Salvage of Ribose from Uridine or RNA Supports Glycolysis when Glucose is Limiting.[4] Nature Metabolism.[4]

  • Lane, A. N., & Fan, T. W. (2015). Regulation of Mammalian Nucleotide Metabolism and Biosynthesis.[6] Nucleic Acids Research.

  • Faubert, B., et al. (2021). Stable Isotope Tracing to Assess Tumor Metabolism In Vivo.[5][7][8] Nature Protocols.

Sources

Troubleshooting & Optimization

reducing spectral crowding in RNA NMR with [2'-13C]uridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced RNA NMR Topic: Reducing Spectral Crowding in High-Molecular-Weight RNA using [2'-13C]Uridine Ticket ID: RNA-NMR-2C13-OPT Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Spectral Crowding Solution

Welcome to the Advanced RNA NMR Support Center. You are likely here because your 2D


 HSQC spectra for an RNA >40 nucleotides (nt) has degenerated into a single, unassignable "blob" in the ribose region (

ppm

/

ppm

).

The Solution: Selective labeling with [2'-13C]Uridine . By incorporating this specific isotopomer, you achieve two critical objectives:

  • Spectral Filtering: You eliminate signals from Adenine, Guanine, and Cytosine, and all Uridine carbons except C2'.

  • Linewidth Sharpening: You remove the

    
     scalar couplings (specifically C1'-C2' and C2'-C3') that broaden lines in uniformly labeled samples, and you eliminate dipolar relaxation pathways from adjacent 
    
    
    
    nuclei.

This guide covers synthesis, acquisition, and troubleshooting.[1][2][3]

Module 1: Experimental Design & Sample Preparation

Q1: Why choose [2'-13C]Uridine over uniform labeling for my 60-mer RNA?

A: Uniform labeling (


-U) creates a "multiplet catastrophe" in large RNAs.
  • The Physics: In uniformly labeled RNA, the C2' nucleus is coupled to C1' (~40 Hz) and C3' (~35 Hz). This splits your signal into a triplet (or double doublet), reducing signal-to-noise (S/N) and increasing overlap.

  • The Fix: With [2'-13C]Uridine, the C2' is adjacent to

    
     (natural abundance) neighbors. The C-C splittings vanish. You get a sharp singlet.
    
  • The Filter: In a standard HSQC, you will only detect the Uridine C2'-H2' correlations. The rest of the ribose forest (A, G, C, and U-C1'/3'/4'/5') is NMR-silent.

Q2: How do I synthesize this sample? (Workflow)

A: Solid-phase synthesis is too costly and length-limited for >50 nt. You must use In Vitro Transcription (IVT) with a specific doping strategy.

Protocol: Selective IVT

  • Reagents: Unlabeled ATP, GTP, CTP.[4][5]

  • Tracer: [2'-13C]UTP (commercially available or chemo-enzymatically synthesized).

  • Template: Linearized plasmid or dsDNA with T7 promoter.

Figure 1: Workflow for generating selectively labeled RNA via T7 polymerase transcription.

Module 2: Troubleshooting Synthesis (IVT)

Issue: "My IVT yield is low (<50% of expected) when using the labeled UTP."

Potential CauseMechanismCorrective Action
Limiting Reagent Labeled UTP is often supplied at lower concentrations or is chemically distinct (salt form).Ensure [2'-13C]UTP is not the limiting reagent. Maintain a 1:1:1:1 ratio, or slight excess of the label if cost permits.
Magnesium Imbalance NTPs chelate

. If the labeled NTP stock has different salt stoichiometry (e.g., Li+ vs Na+), free

changes.
Titrate

:
Run 20

test reactions with 15, 20, 25, 30, and 40 mM

.
Precipitation Pyrophosphate (byproduct) precipitates with

, stalling the enzyme ("whiteout").
Add Inorganic Pyrophosphatase (IPP) to the reaction to cleave pyrophosphate and drive equilibrium forward.
pH Drift High concentrations of NTPs can acidify the buffer.Verify Tris-HCl buffer capacity (usually 40mM, pH 8.1).

Module 3: NMR Acquisition & Pulse Sequences

Q3: Which pulse sequence should I use?

A: You might think a standard HSQC is best, but for ribose sugars, specific considerations apply.

  • Standard

    
     HSQC: 
    
    • Pros: Maximum sensitivity.

    • Cons: If you have any residual uniform labeling (e.g., from scrambling), you will see splittings.

    • Verdict:Recommended for pure [2'-13C] samples.

  • Constant-Time (CT) HSQC:

    • Pros: Decouples homonuclear

      
       interactions in the 
      
      
      
      dimension.
    • Relevance:Not strictly necessary for this specific sample (since C2' is isolated), but excellent if you are comparing against a uniformly labeled control.

Critical Parameter Setup:

  • Carbon Carrier (

    
    ):  Center at 74 ppm . (Ribose C2' region is ~70-79 ppm).
    
  • Spectral Width (

    
    ):  Reduced to 10-12 ppm .
    
    • Why? You only need to see the C2' region. Narrowing the width allows for higher resolution in the indirect dimension without increasing experimental time.

  • Coupling Constant (

    
    ):  Set to 145-150 Hz  (Typical for Ribose C-H).
    

Module 4: Data Analysis & Assignment

Q4: How do I interpret the simplified spectra?

A: Your spectrum will show only Uridine C2' peaks. This simplification allows you to probe Sugar Pucker (conformation).

  • C3'-endo (North, A-form helix): C2' chemical shift is typically downfield (>75 ppm).

  • C2'-endo (South, flexible/loops): C2' chemical shift is typically upfield (<75 ppm).

Note: This is a general rule; definitive pucker assignment usually requires


 coupling analysis, but the chemical shift clustering is a strong indicator.

Figure 2: Interpreting C2' chemical shifts to determine RNA secondary structure context.

FAQ: Common Anomalies

Q: I see weak signals from A, G, and C in my spectrum. Why? A: This is likely Natural Abundance (1.1%) .

  • Diagnosis: If the U-C2' peaks are massive and the A/G/C peaks are at ~1% intensity, this is normal.

  • Fix: Increase the contour threshold. Since your labeled U is 99% enriched and others are 1.1%, you have a nearly 100-fold dynamic range advantage.

Q: My peaks are still broad. I thought 2'-13C fixed this? A: Isotope labeling fixes scalar and dipolar broadening from other carbons, but it does not fix Chemical Exchange or Slow Tumbling .

  • Check: Is your RNA aggregating?

  • Test: Run a 1D proton spectrum at varying temperatures (e.g., 25°C vs 45°C). If lines sharpen significantly at high T, the broadening is likely due to tumbling size or aggregation, not the isotope physics.

Q: Can I measure relaxation dynamics (


) on this sample? 
A: Yes, and it is ideal.  Because the C2' is isolated (no C1' or C3' neighbors), the relaxation data is cleaner (no C-C dipolar terms to calculate). This is the "gold standard" for measuring backbone dynamics in loops.

References

  • Application of Selective Labeling: Lu, K., Miyazaki, Y., Summers, M.F. (2010).[6] "Isotope labeling strategies for NMR studies of RNA." Journal of Biomolecular NMR, 46(1), 113–125.

  • Synthesis Methodology: Duss, O., et al.[7] (2012). "Preparation of large RNA-protein complexes for NMR structural studies." Methods in Molecular Biology, 841, 93-116.

  • Sugar Pucker & Chemical Shifts: Ebrahimi, P., et al. (2001). "Ribose 13C Chemical Shift Referencing in RNA." Journal of Biomolecular NMR, 21, 347-353.

  • Spectral Crowding Solutions: Fürtig, B., et al. (2003).[8] "NMR Spectroscopy of RNA." ChemBioChem, 4(10), 936–962.

Sources

Technical Support Center: Eliminating ¹³C-¹³C Scalar Coupling Artifacts in Ribose Regions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for high-resolution NMR spectroscopy of ribose-containing molecules. This guide is designed for researchers, scientists, and drug development professionals who are working with uniformly ¹³C-labeled samples, such as RNA, oligonucleotides, and glycoproteins. When working with such samples, the presence of one-bond ¹³C-¹³C scalar couplings can introduce significant artifacts in your spectra, leading to reduced resolution and sensitivity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome these challenges and obtain high-quality, artifact-free spectra of ribose regions.

Troubleshooting Guide

This section addresses common issues encountered during NMR experiments on uniformly ¹³C-labeled ribose-containing molecules and provides step-by-step solutions.

Problem 1: My ¹³C signals in the ribose region are broad and show complex splitting patterns, making assignments difficult.

Cause: This is the classic presentation of one-bond ¹³C-¹³C scalar coupling. In uniformly ¹³C-labeled molecules, each ¹³C nucleus is coupled to its neighboring ¹³C nuclei, with typical coupling constants (


) in the ribose ring ranging from approximately 35 to 45 Hz.[1] This coupling splits each ¹³C signal into a multiplet, which can overlap with other signals, significantly complicating the spectrum.

Solution: The most effective solution is to use a pulse sequence that actively eliminates the evolution of homonuclear ¹³C-¹³C couplings. The recommended experiment for this purpose is the Constant-Time Heteronuclear Single Quantum Coherence (CT-HSQC) experiment.

Why it works: The CT-HSQC experiment replaces the variable evolution period for the ¹³C chemical shift with a fixed, "constant-time" period.[2][3] During this period, a 180° ¹³C pulse is applied at the halfway point. This pulse sequence design ensures that while the ¹³C chemical shift evolves, the homonuclear ¹³C-¹³C scalar coupling evolution is refocused. The result is that each ¹³C signal in the indirect dimension (F1) appears as a singlet, free from the coupling artifacts.[2]

Experimental Protocol: 2D Constant-Time HSQC (CT-HSQC)

  • Select the CT-HSQC pulse sequence on your spectrometer. Common implementations are available on most modern NMR platforms.

  • Set the constant-time delay (T). This is the most critical parameter. The optimal value for T is determined by the one-bond ¹³C-¹³C coupling constant (

    
    ). To achieve effective decoupling, T should be set to 1 / (¹JCC) . For ribose rings, a good starting point is a ¹JCC value of approximately 40 Hz, which corresponds to a constant-time delay of 25 ms.[2]
    
  • Optimize the ¹H and ¹³C spectral widths and offsets to cover the ribose region of your spectrum.

  • Set the number of increments in the indirect dimension (t₁) to achieve the desired resolution.

  • Acquire the data. Processing is typically straightforward and similar to a standard HSQC experiment.

Diagram: Conceptual Workflow of a CT-HSQC Experiment

CT_HSQC_Workflow cluster_pre Magnetization Preparation cluster_ct Constant-Time Evolution (T) cluster_post Detection start ¹H Magnetization inept1 INEPT Transfer (¹H -> ¹³C) start->inept1 ¹H Excitation t1_half1 t₁/2 Evolution inept1->t1_half1 c180 180° ¹³C Pulse t1_half1->c180 Chemical Shift Evolves Coupling Evolves t1_half2 (T-t₁)/2 Evolution c180->t1_half2 Refocus Coupling inept2 Reverse INEPT (¹³C -> ¹H) t1_half2->inept2 Chemical Shift Evolves Coupling Refocused acquire ¹H Acquisition inept2->acquire caption Conceptual workflow of a CT-HSQC experiment.

Caption: Conceptual workflow of a CT-HSQC experiment.

Problem 2: I am trying to measure long-range ¹H-¹³C coupling constants in a ¹³C-labeled oligosaccharide, but the signals for carbons adjacent to the label are distorted.

Cause: This issue arises when using experiments like the J-HMBC (Heteronuclear Multiple Bond Correlation with J-coupling evolution) on a site-specifically ¹³C-labeled molecule. The large one-bond ¹³C-¹³C coupling between the labeled carbon and its neighbor interferes with the measurement of the much smaller long-range ¹H-¹³C couplings.[4]

Solution: To overcome this, the J-HMBC pulse sequence can be modified in one of two ways:

  • Incorporate a selective 180° ¹³C pulse: This pulse is applied at the frequency of the labeled carbon during the evolution period. It inverts the spin state of the labeled carbon, effectively refocusing the one-bond ¹³C-¹³C coupling while allowing the long-range ¹H-¹³C couplings to evolve.[4]

  • Use a constant-time element: Similar to the CT-HSQC, a constant-time period can be introduced into the J-HMBC pulse sequence. This will refocus all homonuclear ¹³C-¹³C couplings, including the problematic one-bond coupling, allowing for the clean measurement of the desired long-range heteronuclear couplings.[4]

Practical Tip: When implementing these modified J-HMBC experiments, it is crucial to accurately calibrate the selective pulses and to set the constant-time delay appropriately based on the expected one-bond ¹³C-¹³C coupling constant.

Frequently Asked Questions (FAQs)

Q1: Why don't I see ¹³C-¹³C coupling in natural abundance samples?

A1: The natural abundance of the NMR-active ¹³C isotope is only about 1.1%.[5] This means the probability of two adjacent carbon atoms in a molecule both being ¹³C is extremely low (approximately 0.01%).[5] Therefore, in natural abundance samples, ¹³C-¹³C scalar coupling is generally not observed.[1][5]

Q2: What is "virtual decoupling" and how does it differ from constant-time experiments?

A2: Virtual decoupling is a data processing technique that removes homonuclear couplings without modifying the pulse sequence to the same extent as a constant-time experiment. In its basic form, it involves acquiring two separate spectra with the coupling partners in-phase and anti-phase, respectively. A linear combination of these two spectra then results in a decoupled spectrum.[6][7] This approach can be advantageous as it may not require a specific constant-time period and can be more flexible in certain situations. However, it necessitates the acquisition of two datasets, which can increase the total experiment time.[6]

Diagram: Virtual Decoupling vs. Constant-Time Decoupling

Decoupling_Methods cluster_vd Virtual Decoupling cluster_ctd Constant-Time Decoupling acq1 Acquire Spectrum 1 (In-phase) combine Linear Combination acq1->combine acq2 Acquire Spectrum 2 (Anti-phase) acq2->combine decoupled_vd Decoupled Spectrum combine->decoupled_vd acq_ct Acquire CT-HSQC process_ct Standard Processing acq_ct->process_ct decoupled_ct Decoupled Spectrum process_ct->decoupled_ct caption Comparison of decoupling workflows.

Caption: Comparison of decoupling workflows.

Q3: Are there any potential artifacts I should be aware of when using Constant-Time experiments?

A3: Yes, while CT experiments are powerful, they can sometimes introduce their own artifacts. One common issue is the appearance of "ring" or "sinc-wiggle" artifacts, especially if the acquisition time in the indirect dimension is truncated.[8] These can manifest as oscillations or ripples around intense peaks. To minimize these, ensure that you acquire a sufficient number of points in the indirect dimension for the signal to decay properly. Additionally, incorrect calibration of the 180° pulses within the constant-time period can lead to incomplete refocusing of the couplings and residual artifacts.

Q4: Can these techniques be applied to other parts of my molecule, or are they specific to the ribose region?

A4: The principles of constant-time evolution and virtual decoupling are broadly applicable to any uniformly ¹³C-labeled molecule where homonuclear ¹³C-¹³C couplings are problematic. These techniques are routinely used in protein NMR to decouple couplings in the protein backbone and sidechains. The key is to adjust the experimental parameters, such as the constant-time delay, to match the specific coupling constants of the molecular region you are observing.

Data Summary Table

ParameterTypical Value for RiboseSignificance
¹JCC35 - 45 HzThe one-bond ¹³C-¹³C scalar coupling constant. Determines the magnitude of the splitting and is used to set the constant-time delay.
CT-HSQC Constant-Time Delay (T)22 - 28 msSet to 1 / ¹JCC to effectively refocus the homonuclear coupling.
¹JCH~160 Hz for C1'-H1'The one-bond ¹H-¹³C coupling constant, important for setting up INEPT transfer delays.

References

  • Enthart, A., et al. (2008). The CLIP/CLAP-HSQC: A Clean In-Phase Experiment for the Accurate Measurement of Heteronuclear One-Bond Coupling Constants. Journal of Magnetic Resonance.
  • Pell, A. J., & Keeler, J. (2007). The constant-time HSQC experiment. Magnetic Resonance in Chemistry.
  • Meissner, A., & Sørensen, O. W. (2014). Suppressing one-bond homonuclear 13C,13C scalar couplings in the J-HMBC NMR experiment: application to 13C site-specifically labeled oligosaccharides. Journal of Biomolecular NMR, 60(2-3), 137-142. [Link]

  • Serianni, A. S., et al. (1998). 13C−1H and 13C−13C Spin-Coupling Constants in Methyl β-d-Ribofuranoside and Methyl 2-Deoxy-β-d-erythro-pentofuranoside: Correlations with Molecular Structure and Conformation. Journal of the American Chemical Society, 120(38), 9949-9958. [Link]

  • Richter, C., et al. (2010). 13C-direct detected NMR experiments for the sequential J-based resonance assignment of RNA oligonucleotides. Journal of Biomolecular NMR, 47(4), 259-269. [Link]

  • Kay, L. E., et al. (1990). A constant-time, three-dimensional, triple-resonance experiment for assigning backbone nuclei in 15N, 13C, 2H labeled proteins. Journal of Magnetic Resonance, 91(2), 422-428.
  • Bax, A., et al. (1990). A constant-time, three-dimensional, triple-resonance experiment for assigning backbone nuclei in 15N, 13C, 2H labeled proteins. Journal of Magnetic Resonance, 91(2), 422-428.
  • Vuister, G. W., & Bax, A. (1992). Resolution enhancement and spectral editing of uniformly 13C-enriched proteins by homonuclear broadband 13C decoupling. Journal of Magnetic Resonance, 98(2), 428-435.
  • Hansen, D. F. (2021). FID-Net: A versatile deep neural network architecture for NMR spectral reconstruction and virtual decoupling. Journal of Biomolecular NMR, 75(4), 179-191.
  • Santoro, J., & King, G. C. (1992). A constant-time version of the HSQC experiment. Journal of Magnetic Resonance, 97(1), 202-207.
  • Meissner, A., & Sørensen, O. W. (2014). Suppressing one-bond homonuclear 13C,13C scalar couplings in the J-HMBC NMR experiment: application to 13C site-specifically labeled oligosaccharides. Department of Chemistry, Aarhus University.
  • Palmer, A. G., et al. (2004). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Concepts in Magnetic Resonance Part A, 20A(1), 1-23.
  • Fürtig, B., et al. (2016). Direct 13C-detected NMR experiments for mapping and characterization of hydrogen bonds in RNA. Journal of the American Chemical Society, 138(49), 16012-16022.
  • Serianni, A. S., et al. (2021). Two-Bond 13C-13C Spin-Coupling Constants in Saccharides: Dependencies on Exocyclic Hydroxyl Group. University of Notre Dame.
  • Richter, C., et al. (2010). 13C-direct detected NMR experiments for the sequential J-based resonance assignment of RNA oligonucleotides. Journal of Biomolecular NMR, 47(4), 259-269.
  • Stenutz, R., et al. (2016). Conformational Properties of α- or β-(1→6)-Linked Oligosaccharides: Hamiltonian Replica Exchange MD Simulations and NMR Experiments.
  • Rigaku. (2022, September 15).
  • Olenginski, L. T., & Dayie, T. K. (2021). Quantifying the effects of long-range 13C-13C dipolar coupling on measured relaxation rates in RNA. Journal of Biomolecular NMR, 75(10-11), 373-385.
  • Duus, J. Ø., et al. (2019).
  • University of Sheffield. (n.d.). 13 Carbon NMR. University of Sheffield.
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minimizing isotope scrambling during metabolic labeling experiments

Author: BenchChem Technical Support Team. Date: February 2026

Metabolic Labeling Technical Support Hub Ticket Subject: Minimizing Isotope Scrambling & Maximizing Flux Precision Status: Open | Priority: Critical Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Is Your Data Scrambled?

Before altering protocols, determine if your anomalies are due to biological scrambling (enzymatic randomization) or chemical exchange (solvent instability). Use this symptom checker to identify the root cause.

Symptom / ObservationProbable CauseMechanismRecommended Fix
Unexpected M+1/M+2 in TCA intermediates TCA CyclingThe symmetric nature of succinate randomizes carbon orientation, distributing label into non-canonical positions after multiple turns.Switch from [U-13C]Glucose to [1,2-13C]Glucose to distinguish first-turn vs. multi-turn flux [1].
Loss of Deuterium (2H) Signal Solvent ExchangeLabile protons (–OH, –NH, –SH) exchange with solvent H2O within milliseconds.Target carbon-bound non-exchangeable protons (C-H) or use D2O-based media for total labeling [2].
Glutamate/Glutamine Isotopomer Equivalence TransaminationRapid reversible flux between

-ketoglutarate and glutamate equilibrates the label before downstream processing.
This is often biologically real. Use short-term labeling (non-steady state) to capture kinetics before equilibrium [3].
Inconsistent Labeling Across Replicates Poor QuenchingMetabolism continued during harvest (10–20s window), altering the isotopomer distribution (MID).Implement -80°C Methanol Quenching immediately. Avoid saline washes if possible [4].

Strategic Protocol: Prevention & Mitigation

To minimize scrambling, you must intervene at two critical control points: Experimental Design (Tracer Choice) and Sample Execution (Quenching) .

Phase A: Tracer Selection Strategy

Goal: Prevent "Biological Scrambling" where the pathway topology itself dilutes the signal.

The "Universal" Trap: Using uniformly labeled tracers (e.g., [U-13C]Glucose) is excellent for total enrichment but poor for resolving specific pathways because the signal becomes "scrambled" indistinguishably after one turn of the TCA cycle.

The Precision Solution: Use position-specific tracers to break symmetry.

  • Glycolysis vs. Pentose Phosphate Pathway (PPP): Use [1,2-13C]Glucose .[1]

    • Glycolysis:[1] Generates [2,3-13C]Pyruvate (M+2).

    • PPP: Decarboxylation at C1 results in [1-13C] or unlabeled species, distinguishing the flux.

  • TCA Cycle Anaplerosis: Use [U-13C]Glutamine .[1]

    • Distinguishes oxidative TCA flux from reductive carboxylation (IDH1/2 activity) often seen in hypoxia or tumor metabolism [5].

Phase B: The "Flash-Freeze" Quenching Protocol

Goal: Prevent "Metabolic Scrambling" during harvest.

Principle: Enzymatic turnover occurs on the millisecond timescale. A standard PBS wash (10-30 seconds) allows ATP/ADP ratios to shift and label to scramble into downstream pools.

Step-by-Step Protocol:

  • Preparation: Pre-chill 80% Methanol / 20% Water to -80°C (on dry ice).

  • Harvest (Adherent Cells):

    • Step 1: Rapidly aspirate growth media.

    • Step 2:IMMEDIATELY pour -80°C Methanol directly onto the monolayer.

    • Note: Do NOT wash with PBS. The salt from the media will precipitate, but this can be removed later. The speed of quenching takes priority over salt removal.

  • Harvest (Suspension Cells):

    • Step 1: Use "Fast Filtration." Vacuum filter cells onto a nylon membrane (0.45 µm) (<5 seconds).

    • Step 2: Immediately submerge the membrane filter into -80°C Methanol.

  • Extraction: Scrape cells in the cold methanol and transfer to dry ice. Vortex and centrifuge at 4°C to pellet debris.

Visualization: Experimental Logic

Workflow 1: The Quenching Decision Tree

Use this logic to determine the correct harvest method to prevent artifactual scrambling.

QuenchingLogic Start Start: Cell Harvest Type Cell Type? Start->Type Adherent Adherent Monolayer Type->Adherent Suspension Suspension Culture Type->Suspension DirectQuench Direct -80°C MeOH Pour Adherent->DirectQuench Speed Priority Centrifuge Centrifugation (>1 min) Suspension->Centrifuge Standard Method Filter Fast Filtration (<5 sec) Suspension->Filter Optimized Method Scrape Scrape on Dry Ice DirectQuench->Scrape Success SUCCESS: Metabolic State Preserved Scrape->Success Fail FAIL: Metabolic Scrambling (ATP turnover) Centrifuge->Fail Submerge Submerge Filter in -80°C MeOH Filter->Submerge Submerge->Success

Figure 1: Decision matrix for metabolic quenching. Note that standard centrifugation for suspension cells is a primary cause of artifactual data due to the time delay.

Workflow 2: The TCA Scrambling Mechanism

Understanding why [U-13C] tracers fail in detailed TCA flux analysis.

TCAScrambling cluster_0 Scrambling Zone Pyruvate Pyruvate (C1, C2, C3) AcetylCoA Acetyl-CoA (C1, C2) Pyruvate->AcetylCoA PDH Citrate Citrate (C6) AcetylCoA->Citrate Condensation Succinate Succinate (Symmetric) Citrate->Succinate Oxidation Fumarate Fumarate (Randomized) Succinate->Fumarate Symmetry Step: Label orientation lost OAA Oxaloacetate (Scrambled) Fumarate->OAA Hydration OAA->Citrate Recycling (2nd Turn)

Figure 2: The TCA Scrambling Loop. The symmetry of the Succinate molecule means that after one turn, the precise position of the carbon label is randomized, making it difficult to trace the original carbon source without position-specific modeling.

Advanced FAQ: The "Why" Behind the Protocol

Q: Why does my Glutamine signal look scrambled even at t=0? A: This is likely due to Transamination . The exchange of nitrogen between Glutamate and


-Ketoglutarate is extremely fast and reversible. If you are using 15N tracers, the label will equilibrate across the amino acid pool rapidly.
  • Fix: Use [alpha-15N] tracers specifically or analyze the carbon backbone (13C) which is less susceptible to this specific rapid exchange compared to the nitrogen group [3].

Q: Can I correct for scrambling mathematically? A: Yes, but only for Natural Abundance and Tracer Impurity, not for biological scrambling.

  • Natural Abundance Correction: You must use software like AccuCor or IsoCor to strip out the natural 1.1% 13C background. If you don't, your M+1 data is essentially noise [6].

  • Biological Correction: You cannot "subtract" biological scrambling. Instead, you must model it using Metabolic Flux Analysis (MFA) software (e.g., INCA or Metran) which calculates the probability of scrambling based on the known atom transitions of the enzymes [1].

Q: I'm studying fatty acid synthesis. Why is Deuterium (2H) better than 13C? A: 13C from glucose is diluted by the Acetyl-CoA pool from other sources (amino acids, fatty acids). Deuterium from D2O (heavy water) enters the pathway via NADPH and water incorporation during fatty acid synthase activity. This provides a direct measure of de novo lipogenesis rate that is independent of the carbon precursor pool size, effectively bypassing the upstream carbon scrambling issues [5].

References

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42(3), 317–325. Link

  • Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2008). Kinetic flux profiling for quantitation of cellular metabolic fluxes. Nature Protocols, 3(8), 1328–1340. Link

  • Metallo, C. M., et al. (2009).[2] Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167–174. Link

  • Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 86, 277–304. Link

  • Zhang, Z., et al. (2017). Stable Isotope Tracing of Metabolic Pathways and Fluxes.[3] Current Opinion in Biotechnology, 43, 65–72. Link

  • Su, X., et al. (2017). AccuCor: A computational tool for natural abundance correction of mass spectrometer data. Analytical Chemistry, 89(11), 5940–5948. Link

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Validation & Comparative

A Scientist's Guide to Isotopic Labeling: [2'-13C]uridine vs. [U-13C]uridine for Enhanced NMR Spectral Resolution in RNA Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deciphering the Language of RNA with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for investigating the structure and dynamics of RNA molecules at atomic resolution in solution.[1][2] Unlike crystallography, NMR can capture the conformational heterogeneity and dynamic processes that are central to RNA's diverse biological functions, from gene regulation to catalysis.[3][4] However, as RNA molecules increase in size, their NMR spectra become plagued by severe signal overlap and line broadening.[1][2] This "spectral crowding" arises because RNA is composed of only four different nucleotides, leading to poor chemical shift dispersion.[3]

To overcome this fundamental challenge, researchers employ stable isotope labeling, typically with ¹³C and ¹⁵N, which allows for the use of multidimensional heteronuclear NMR experiments that dramatically improve spectral resolution.[4] The choice of labeling strategy is not trivial; it directly impacts spectral quality, the type of information that can be extracted, and the overall feasibility of the study. This guide provides an in-depth comparison of two common uridine labeling schemes: uniform labeling ([U-¹³C]uridine) and selective labeling ([2'-¹³C]uridine), offering field-proven insights to help researchers select the optimal approach for their specific scientific questions.

The Core of the Problem: Uniform Labeling and ¹Jcc Couplings

Uniform labeling, where every carbon atom in the uridine nucleotide is a ¹³C isotope, is a common starting point for NMR studies of small RNAs (<30 nucleotides).[1] It provides the maximum amount of information from a single sample, enabling the assignment of chemical shifts to each nucleus in the molecule.[5]

However, for larger RNAs, the very completeness of uniform labeling becomes a significant drawback. The presence of adjacent ¹³C nuclei introduces large one-bond ¹³C-¹³C scalar couplings (¹Jcc), which are typically in the range of 32–42 Hz in the ribose ring.[5] These couplings split NMR signals, which severely broadens the peaks and reduces signal intensity during acquisition.[5] This effect exacerbates the already challenging issue of signal overlap, particularly in the crowded ribose region of the spectrum where C2', C3', and C4' signals have similar chemical shifts.[5]

The Strategic Solution: Selective Labeling with [2'-¹³C]uridine

Selective labeling offers a powerful alternative by introducing ¹³C isotopes only at specific, strategically chosen atomic positions. [2'-¹³C]uridine, where only the 2'-carbon of the ribose is labeled, directly addresses the limitations of uniform labeling.

The primary advantage is the elimination of ¹Jcc couplings. Since the neighboring C1' and C3' atoms are the naturally abundant, NMR-inactive ¹²C, the ¹³C signal from the C2' position is not split. This results in significantly sharper, more intense signals, dramatically improving spectral resolution.[5] This simplification allows for the unambiguous assignment and study of the ribose backbone, which is critical for understanding RNA conformation and dynamics.

Visualizing the Labeling Schemes

The diagram below illustrates the fundamental difference between uniform and selective uridine labeling.

G cluster_0 Labeling Patterns U_Uniform [U-13C]Uridine U_Uniform_desc All carbon atoms are 13C-labeled. Introduces 1Jcc couplings. U_Uniform->U_Uniform_desc U_Selective [2'-13C]Uridine U_Selective_desc Only the C2' ribose carbon is 13C-labeled. Eliminates 1Jcc couplings. U_Selective->U_Selective_desc

Caption: Comparison of uniform vs. selective ¹³C labeling in uridine.

Head-to-Head Comparison: Spectral Resolution

To understand the practical implications, let's consider a hypothetical 2D ¹H-¹³C HSQC spectrum of a 60-nucleotide RNA. This experiment correlates each carbon with its directly attached proton, providing a map of the RNA's covalent structure.

Feature[U-¹³C]uridine Labeled Sample[2'-¹³C]uridine Labeled SampleRationale & Causality
Signal Appearance Broad, complex multiplets for each ribose carbon (C1', C2', C3', C4', C5').Sharp singlets for only the C2' position.The absence of adjacent ¹³C neighbors in the selectively labeled sample eliminates ¹Jcc scalar coupling, preventing signal splitting and line broadening.[5]
Spectral Overlap High. C2', C3', and C4' regions are severely crowded, making individual resonance assignment difficult or impossible.Low. C2' signals are well-dispersed and resolved from other ribose signals, simplifying assignment.By filtering the spectrum to only show C2' signals, selective labeling effectively removes the clutter from C1', C3', C4', and C5' resonances.
Information Content Provides correlations for all carbons in a single experiment, but the quality may be poor for larger RNAs.Provides high-quality information specifically for the C2'-H2' pair, which is highly sensitive to sugar pucker and local conformation.Uniform labeling aims for comprehensive data in one go, while selective labeling targets specific, high-quality structural parameters.
Suitability Best for small RNAs (<30 nt) where spectral overlap is manageable.[1]Essential for medium to large RNAs (>30-40 nt) or any RNA with significant spectral crowding.[5]The benefits of eliminating ¹Jcc coupling and reducing overlap become critical as the molecular weight and complexity of the RNA increase.

Experimental Workflow: From Gene to NMR Spectrum

The most common method for producing isotopically labeled RNA for NMR studies is through in vitro transcription (IVT) using bacteriophage T7 RNA polymerase.[3] This enzymatic approach allows for the efficient incorporation of labeled ribonucleoside 5′-triphosphates (rNTPs) into the growing RNA chain.[1]

G cluster_workflow Experimental Workflow for Labeled RNA Production A Step 1: DNA Template Preparation B Step 2: In Vitro Transcription (IVT) A->B Linearized Plasmid or PCR Product C Step 3: DNase Treatment B->C T7 Polymerase, Labeled UTP, other NTPs D Step 4: RNA Purification (dPAGE) C->D Remove DNA Template E Step 5: NMR Sample Preparation D->E Isolate Pure RNA F Step 6: NMR Data Acquisition E->F Buffer Exchange, Concentration

Caption: Workflow for preparing isotopically labeled RNA for NMR analysis.

Detailed Experimental Protocol: T7 In Vitro Transcription

This protocol is a self-validating system designed for producing milligram quantities of ¹³C-labeled RNA suitable for NMR spectroscopy. Each step includes quality control checks.

1. DNA Template Preparation:

  • Method: Linearize a plasmid containing your RNA sequence of interest downstream of a T7 promoter using a Type IIS restriction enzyme (e.g., BspQI).[6] This prevents the addition of extra, non-template nucleotides to the 3' end of your transcript.

  • Protocol:

    • Digest 100-200 µg of plasmid DNA with the chosen restriction enzyme according to the manufacturer's protocol in a total volume of 500 µL.
    • Incubate for 4-6 hours at the recommended temperature.
    • QC Check: Confirm complete linearization by running 1 µL of the digest on a 1% agarose gel. A single band should be visible compared to the multiple bands of the undigested plasmid.
    • Purify the linearized DNA using a PCR cleanup kit or via phenol:chloroform extraction followed by ethanol precipitation.
    • Resuspend the DNA template in RNase-free water to a final concentration of 1 µg/µL.

2. In Vitro Transcription Reaction (1 mL total volume):

  • Rationale: This reaction volume can be scaled as needed and is designed to yield 1-5 mg of RNA, a sufficient quantity for most NMR samples. The concentration of labeled UTP is matched to the other NTPs to ensure efficient incorporation.

  • Protocol:

    • At room temperature, combine the following in an RNase-free microfuge tube (in this order):
    • 440 µL RNase-free water

    • 200 µL 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 10 mM Spermidine)

    • 100 µL of 50 mM ATP

    • 100 µL of 50 mM CTP

    • 100 µL of 50 mM GTP

    • 100 µL of 50 mM [2'-¹³C]UTP or [U-¹³C]UTP

    • 40 µL of linearized DNA template (40 µg)

    • 10 µL of RNase Inhibitor (40 U/µL)

    • 10 µL of high-concentration T7 RNA Polymerase (e.g., 50 U/µL) 2. Mix gently but thoroughly by pipetting. 3. Incubate at 37°C for 4-6 hours.

3. DNase Treatment and RNA Precipitation:

  • Rationale: It is critical to remove the DNA template as it can interfere with subsequent purification and NMR analysis.

  • Protocol:

    • Add 10 µL of RNase-free DNase I (1 U/µL) to the transcription reaction.
    • Incubate at 37°C for 1 hour.
    • Precipitate the RNA by adding 100 µL of 3 M Sodium Acetate (pH 5.2) and 3 mL of ice-cold 100% ethanol.
    • Incubate at -20°C for at least 1 hour (or overnight).
    • Centrifuge at >12,000 x g for 30 minutes at 4°C.
    • Carefully decant the supernatant and wash the pellet with 1 mL of cold 70% ethanol.
    • Centrifuge again for 10 minutes, decant the supernatant, and air-dry the pellet for 5-10 minutes.

4. RNA Purification by Denaturing Polyacrylamide Gel Electrophoresis (dPAGE):

  • Rationale: dPAGE provides the highest resolution for purifying the full-length RNA product from shorter, abortive transcripts, ensuring a homogenous sample for NMR.

  • Protocol:

    • Resuspend the RNA pellet in 50 µL of 2x Formamide Loading Buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, Xylene Cyanol, Bromophenol Blue).
    • Denature the sample at 95°C for 5 minutes, then immediately place on ice.
    • Load the sample onto a large preparatory dPAGE gel (e.g., 8 M Urea, 12-20% acrylamide depending on RNA size).
    • Run the gel until the desired dye front has migrated sufficiently.
    • QC Check: Visualize the RNA bands using UV shadowing. The main product band should be sharp and distinct.
    • Excise the band corresponding to the full-length RNA product.
    • Elute the RNA from the gel slice by crush-and-soak method in an appropriate buffer (e.g., 300 mM NaCl, 10 mM Tris pH 7.5, 1 mM EDTA) overnight at 4°C.
    • Precipitate the purified RNA with ethanol as described in Step 3.

5. NMR Sample Preparation:

  • Protocol:

    • Resuspend the final, purified RNA pellet in the desired NMR buffer (e.g., 10 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 0.1 mM EDTA) using D₂O for the solvent.
    • Transfer the sample to a micro-concentration device and concentrate to the final volume required for your NMR tube (typically 200-500 µL).
    • QC Check: Measure the final RNA concentration using UV absorbance at 260 nm.
    • Transfer the final sample to a Shigemi or standard NMR tube for analysis.

Conclusion: Making an Informed Decision

The choice between [2'-¹³C]uridine and [U-¹³C]uridine is a strategic decision that hinges on the size of the RNA and the specific goals of the NMR study.

  • [U-¹³C]uridine remains a viable option for small, structurally simple RNAs (<30 nt) where its comprehensive labeling can facilitate initial assignments without prohibitive line broadening.

  • [2'-¹³C]uridine is the superior choice for larger RNAs (>30-40 nt) or any system suffering from spectral crowding. By eliminating ¹Jcc couplings, it provides a direct path to higher resolution spectra, enabling the study of more complex and biologically relevant RNA molecules.[5]

For researchers pushing the size limits of RNA NMR and seeking to dissect complex structural dynamics, selective labeling is not just an alternative; it is an essential tool for simplifying spectra and extracting unambiguous, high-quality structural restraints.

References
  • Stadlbauer, P., et al. (2021). Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. Molecules, 26(18), 5585. [Link]

  • Nikolova, E. N., et al. (2011). Isotope labeling strategies for NMR studies of RNA. Journal of Biomolecular NMR, 49(2), 79–90. [Link]

  • MDPI. (2021). Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. [Link]

  • D'Souza, V. M., & Summers, M. F. (2005). NMR methods for studying the structure and dynamics of RNA. Current Opinion in Structural Biology, 15(3), 309–317. [Link]

  • Wang, T., et al. (2021). Advances in solid-state NMR methods for studying RNA structures and dynamics. Frontiers in Molecular Biosciences, 8, 770953. [Link]

  • Feyrer, H., et al. (2022). Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR. PLOS ONE, 17(7), e0264662. [Link]

  • Wenter, P., et al. (2006). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research, 34(11), e79. [Link]

  • Thakur, C. S., & Dayie, T. K. (2010). Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. Journal of Biomolecular NMR, 48(1), 19–30. [Link]

  • Luy, B., & Marino, J. P. (2004). Enhanced spectral resolution in RNA HCP spectra for measurement of (3)J(C2'P) and (3)J(C4'P) couplings and (31)P chemical shift changes upon weak alignment. Journal of the American Chemical Society, 126(37), 11744–11745. [Link]

  • Moon, S. L., & St. Martin, E. (n.d.). In Vitro Transcription of Modified RNAs. The Moon Lab.
  • Qiu, T., et al. (2023). Resolution enhancement of NMR by decoupling with the low-rank Hankel model. Chemical Science, 14(30), 8201–8208. [Link]

  • Marchanka, A., & Carlomagno, T. (2021). Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. Frontiers in Molecular Biosciences, 8, 769008. [Link]

  • Wenter, P., et al. (2006). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein-RNA complexes. Nucleic Acids Research, 34(11), e79. [Link]

  • Patsnap. (2025). Pulse Optimization in NMR for Improved Spectral Refinement.
  • Bothe, J. R., et al. (2011). Characterizing RNA Dynamics at Atomic Resolution Using Solution-state NMR Spectroscopy. Nature Methods, 8(11), 919–931. [Link]

  • Buck, J., et al. (2012). Synthesis of (6-¹³C)Pyrimidine Nucleotides as Spin-Labels for RNA Dynamics. Journal of the American Chemical Society, 134(17), 7195–7198. [Link]

  • Sponer, J., et al. (2020). Aromatic 19F–13C TROSY—[19F, 13C]‐Pyrimidine Labeling for NMR Spectroscopy of RNA. Angewandte Chemie International Edition, 59(31), 12835-12839. [Link]

  • Roche. (2011). RNA Labeling using In Vitro Transcription. Technical Tip.
  • Johnson, J. E., et al. (2002). Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides. Nucleic Acids Research, 30(8), 1801–1809. [Link]

  • Taiwo, K. M., et al. (2021). Chemo-enzymatic synthesis of 13C- and 19F-labeled uridine-5′-triphosphate for RNA NMR probing. Journal of Labelled Compounds and Radiopharmaceuticals, 64(6), 221-229. [Link]

  • Wenter, P., et al. (2006). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research, 34(11), e79. [Link]

  • Bhaumik, A., & Dayie, T. K. (2014). Applications of NMR to structure determination of RNAs large and small. Annual Reports on NMR Spectroscopy, 81, 1–68. [Link]

  • Johnson, J. E., et al. (2002). Preparation of partially 2 H/ 13 C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides. Nucleic Acids Research, 30(8), 1801–1809. [Link]

  • de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. Magnetic Resonance in Medicine, 71(5), 1617–1631. [Link]

  • Zhang, N., et al. (2024). Unusual Base Pair between Two 2-Thiouridines and Its Implication for Nonenzymatic RNA Copying. Journal of the American Chemical Society, 146(5), 3465–3472. [Link]

  • Podskoczyj, K., et al. (2023). Two-step conversion of uridine and cytidine to variously C5-C functionalized analogs. New Journal of Chemistry, 47(12), 5783-5789. [Link]

  • Domnick, C., et al. (2012). 2'-SCF3-uridine - A powerful label for probing structure and function of RNA by 19F NMR spectroscopy. Angewandte Chemie International Edition, 51(47), 11840-11843. [Link]

  • Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. [Link]

  • Anonymous. (n.d.). 13C-NMR Spectroscopy. AWS.
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A Senior Application Scientist's Guide to Strategic Isotope Labeling: Comparing [2'-13C]uridine and [1'-13C]uridine for Advanced RNA NMR Assignment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of RNA structure and dynamics, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. However, the inherent spectral complexity of RNA, characterized by severe resonance overlap, presents a significant hurdle to detailed structural analysis. Strategic isotopic labeling is a powerful approach to mitigate this challenge. This guide provides an in-depth comparison of two widely used selective labeling strategies for uridine: [2'-13C]uridine and [1'-13C]uridine. We will explore the nuanced advantages of each, supported by experimental data and detailed protocols, to empower you in making informed decisions for your RNA assignment strategies.

The Challenge: Spectral Overlap in RNA NMR

The limited chemical shift dispersion of protons in the ribose moiety of RNA is a primary contributor to spectral crowding, making unambiguous resonance assignment a formidable task.[1][2] This is particularly pronounced in the H2', H3', H4', and H5'/H5'' region of the proton spectrum. Uniform 13C labeling, while providing additional spectral dimensions, can introduce its own complexities through one-bond and multi-bond 13C-13C scalar couplings, which can broaden signals and complicate spectra.[3][4] Selective 13C labeling, where a 13C isotope is introduced at a specific atomic position, offers a refined solution by simplifying spectra and enabling the use of powerful isotope-filtered and -edited NMR experiments.[5][6]

The Strategic Advantage of Selective Labeling at the Ribose

Labeling at the C1' and C2' positions of the ribose offers distinct advantages for RNA resonance assignment. The H1' proton has a unique chemical shift that is typically well-separated from other ribose protons, making the H1'/C1' correlation a crucial starting point for sequential assignment.[7] The H2' proton, while in a more crowded spectral region, provides critical information about the ribose sugar pucker, a key determinant of RNA conformation.[8][9]

This guide will dissect the strategic application of [2'-13C]uridine and [1'-13C]uridine, focusing on how each labeling scheme can be leveraged to untangle complex NMR spectra and facilitate a more rapid and accurate assignment process.

Comparative Analysis: [2'-13C]uridine vs. [1'-13C]uridine

The choice between labeling at the 2'- or 1'-position is not arbitrary; it is a strategic decision that can significantly impact the ease and success of your NMR assignment. Below, we compare these two labeling strategies across key experimental parameters.

Feature[2'-13C]uridine[1'-13C]uridineRationale and Experimental Insight
Primary Application Resolving H2' spectral region, studying sugar pucker dynamics.Anchoring sequential walks, resolving H1' spectral region.Labeling at C2' directly addresses the severe overlap in the H2' region of the 1H-13C HSQC spectrum.[5] Labeling at C1' leverages the well-dispersed H1' proton to provide a clear starting point for sequential assignments.[10]
Typical 1H Chemical Shift (ppm) ~4.0 - 4.5~5.5 - 6.2The H1' proton resonates downfield, in a less crowded region, while the H2' proton is in the congested upfield ribose region.[7]
Typical 13C Chemical Shift (ppm) ~73 - 76~90 - 94The C1' carbon is anomeric and resonates further downfield than the C2' carbon.[11]
One-Bond J-Coupling (¹JCH) (Hz) ~145 - 153~166 - 170The larger ¹J(C1'H1') is characteristic of the anomeric position and can be a useful identifier.[12]
Key Two-Bond J-Couplings (²JCH) (Hz) ²J(C2',H1'), ²J(C2',H3')²J(C1',H2')These couplings are sensitive to the dihedral angles within the ribose ring and are valuable for detailed conformational analysis.
Impact on NOESY Spectra Simplifies H2' to aromatic and sequential H1' cross-peaks.Provides clear H1' to aromatic and sequential H1' cross-peaks.In isotope-filtered NOESY experiments, these labels allow for the selective observation of NOEs involving either the H1' or H2' protons, significantly reducing spectral ambiguity.[5]
Sugar Pucker Analysis C2' chemical shift is sensitive to C3'-endo vs. C2'-endo pucker.C1' chemical shift is highly sensitive to sugar pucker.[11]The chemical shifts of both C1' and C2' are influenced by the ribose conformation, providing valuable constraints for structural modeling. A C3'-endo pucker, common in A-form RNA, results in a downfield shift for C1' and an upfield shift for C4', while a C2'-endo pucker shows the opposite trend.[11]

Strategic Applications and Experimental Workflows

The true power of selective labeling is realized when combined with specifically designed NMR experiments. Below are representative protocols that highlight the unique advantages of each labeling strategy.

Workflow 1: Resolving the Crowded H2' Region with [2'-13C]uridine

This workflow is ideal for studies where understanding the sugar pucker and resolving ambiguities in the upfield ribose region are critical.

Experimental Protocol: 2D ¹H-¹³C HSQC

  • Sample Preparation: Prepare the RNA sample containing [2'-13C]uridine. A typical concentration is 0.1-1.0 mM in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5) in 99.9% D₂O.

  • Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Calibrate the 90° pulse widths for both nuclei.[7]

  • Acquisition Parameters:

    • Use a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker spectrometers).

    • Set the ¹H spectral width to cover all proton resonances (e.g., 12 ppm).

    • Set the ¹³C spectral width to encompass the C2' region (e.g., 10 ppm centered around 75 ppm).

    • The number of increments in the indirect dimension (¹³C) should be sufficient to achieve the desired resolution (e.g., 256-512).

    • The one-bond ¹JCH coupling constant should be set to an average value for C2'-H2' (~145 Hz).

  • Processing and Analysis: Process the data with appropriate window functions (e.g., squared sine-bell). The resulting spectrum will show correlations only for the H2'/C2' pairs of the uridine residues, significantly simplifying this crowded spectral region.

.dot

HSQC_2prime_label cluster_Uridine [2'-13C]Uridine cluster_Adenosine Adenosine (unlabeled) U_H2 H2' U_C2 C2' (13C) U_H2->U_C2 ¹JCH HSQC 2D ¹H-¹³C HSQC U_C2->HSQC A_H2 H2' A_C2 C2' (12C) Spectrum Simplified Spectrum (Only Uridine H2'/C2' peaks) HSQC->Spectrum

Caption: Workflow for simplifying the H2' region using [2'-13C]uridine.

Workflow 2: Anchoring the Sequential Walk with [1'-13C]uridine

This workflow is a cornerstone of de novo RNA resonance assignment, leveraging the well-dispersed H1' proton as a starting point for connecting adjacent nucleotides.

Experimental Protocol: 2D ¹H-¹H NOESY

  • Sample Preparation: Prepare the RNA sample containing [1'-13C]uridine in 99.9% D₂O.

  • Spectrometer Setup: Standard ¹H NMR setup.

  • Acquisition Parameters:

    • Use a standard 2D NOESY pulse sequence (noesygpph on Bruker).

    • Set the mixing time to an appropriate value to observe sequential NOEs (e.g., 150-300 ms).

    • Acquire a sufficient number of scans to achieve good signal-to-noise.

  • Analysis: In the NOESY spectrum, the H1' proton of a [1'-13C]uridine residue will show a cross-peak to its own H2' and to the H6/H8 proton of the preceding residue. This provides a clear and unambiguous starting point for a "sequential walk" to assign the entire RNA sequence.

.dot

NOESY_1prime_label cluster_Residue_i_minus_1 Residue (i-1) cluster_Residue_i Uridine (i) [1'-13C] cluster_Residue_i_plus_1 Residue (i+1) H8_i_minus_1 H6/H8 H1_i H1' (13C-attached) H1_i->H8_i_minus_1 Sequential NOE (to preceding residue) H2_i H2' H1_i->H2_i Intra-residue NOE H1_i_plus_1 H1' H1_i->H1_i_plus_1 Sequential NOE (to succeeding residue)

Caption: NOE-based sequential walk strategy using [1'-13C]uridine.

Advanced Strategy: Alternating Labeling for Unambiguous Assignment

A particularly powerful strategy involves synthesizing RNA with an alternating pattern of [1'-13C] and [2'-13C] labeled nucleotides.[5] This approach, combined with isotope-filtered NOESY experiments, can resolve even the most complex spectral ambiguities.

Experimental Protocol: 2D ¹³C-Filtered/Edited NOESY

  • Sample Preparation: Synthesize RNA with alternating [1'-13C] and [2'-13C] labeled nucleotides (e.g., G([1'-13C]), U([2'-13C]), C([1'-13C]), A([2'-13C])).

  • Acquisition:

    • F1-filtered, F2-edited NOESY: This experiment will show NOEs between protons attached to ¹²C (in F1) and protons attached to ¹³C (in F2). This is exceptionally useful for identifying intermolecular interactions when one binding partner is labeled and the other is not.

    • F1-edited, F2-filtered NOESY: This experiment shows the reverse correlations.

  • Analysis: By comparing the patterns in these filtered spectra, a logical and unambiguous assignment of sequential and long-range NOEs can be achieved, even in highly overlapped regions.[5] For instance, a cross-peak between an H2' (attached to a ¹³C in a [2'-13C] labeled residue) and an H1' (attached to a ¹²C in the adjacent residue) can be definitively identified.

Conclusion and Future Perspectives

The strategic use of selective isotope labeling with [2'-13C]uridine and [1'-13C]uridine provides a robust toolkit for dissecting the complex NMR spectra of RNA. Labeling at the 2'-position is invaluable for resolving the crowded upfield ribose region and for detailed studies of sugar pucker dynamics. Conversely, labeling at the 1'-position provides a clear and reliable anchor for initiating sequential resonance assignment. The combination of these specific labeling patterns with advanced NMR techniques, such as isotope-filtered NOESY, opens the door to the structural and dynamic characterization of increasingly complex RNA molecules and their interactions with ligands and proteins. As the field of RNA biology continues to expand, these tailored isotopic labeling strategies will remain at the forefront of enabling new discoveries.

References

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  • Wenter, P., et al. (2006). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research, 34(12), e87. [Link]

  • Dejaegere, A., & Case, D. A. (1998). Density Functional Study of Ribose and Deoxyribose Chemical Shifts. The Journal of Physical Chemistry A, 102(27), 5280-5289.
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  • Ebrahimi, M., et al. (2001). Dependence of 13C NMR chemical shifts on conformations of RNA nucleosides and nucleotides. Journal of Magnetic Resonance, 150(1), 74-83.
  • Bax, A., et al. (2019). Applications of NMR to structure determination of RNAs large and small. Journal of Biomolecular NMR, 73(6-7), 259-277. [Link]

  • Richter, C., et al. (2010). 13C-direct detected NMR experiments for the sequential J-based resonance assignment of RNA oligonucleotides. Journal of Biomolecular NMR, 47(4), 259-269. [Link]

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  • Dayie, T. K., & Thakur, V. (2010). Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. Journal of Biomolecular NMR, 47(3), 157-169.
  • IMSERC. Nucleic Acid NMR. Sugar Puckering. IMSERC. [Link]

  • Baranowski, D., et al. (2012). 2-Methylwyosine, a Nucleoside With Restricted Anti Conformation in the East Region Enforced by Nucleobase Moiety Modification: Synthesis and Conformational Analysis by NMR and Molecular Dynamics. European Journal of Organic Chemistry, 2012(30), 5961-5969.
  • Schwalbe, H., et al. (2012). Synthesis of (6-13C)Pyrimidine Nucleotides as Spin-Labels for RNA Dynamics. Journal of the American Chemical Society, 134(16), 7049-7052.
  • Szostak, J. W., et al. (2012). Activated Ribonucleotides Undergo a Sugar Pucker Switch upon Binding to a Single-Stranded RNA Template. Journal of the American Chemical Society, 134(6), 3150-3156. [Link]

  • Stanek, J., et al. (2013). 4D non-uniformly sampled C,C-NOESY experiment for sequential assignment of 13C, 15N-labeled RNAs. Journal of Biomolecular NMR, 57(1), 1-9.
  • Agris, P. F., et al. (1987). Thiolation of uridine carbon-2 restricts the motional dynamics of the transfer RNA wobble position nucleoside. Journal of the American Chemical Society, 109(25), 7794-7800.
  • Kay, L. E., et al. (2003). Cross-Correlated Relaxation Enhanced 1H-13C NMR Spectroscopy of Methyl Groups in Very High Molecular Weight Proteins and Complexes. Journal of the American Chemical Society, 125(26), 7906-7917.
  • Schwalbe, H., et al. (2012). Synthesis of (6-13C)Pyrimidine Nucleotides as Spin-Labels for RNA Dynamics. Journal of the American Chemical Society, 134(16), 7049-7052.
  • Szostak, J. W., et al. (2012). Activated Ribonucleotides Undergo a Sugar Pucker Switch upon Binding to a Single-Stranded RNA Template. Journal of the American Chemical Society, 134(6), 3150-3156.
  • Parella, T. 2D w2-13C/15N-doubly filtered NOESY Experiment. Universitat Autònoma de Barcelona. [Link]

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  • Baranowski, D., et al. (2012). 2-Methylwyosine, a Nucleoside With Restricted Anti Conformation in the East Region Enforced by Nucleobase Moiety Modification: Synthesis and Conformational Analysis by NMR and Molecular Dynamics. European Journal of Organic Chemistry, 2012(30), 5961-5969.
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Benchmarking [2'-13C]Uridine Metabolic Flux: A Technical Guide to Ribose Salvage vs. De Novo Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Metabolic flux analysis (MFA) has traditionally relied on [U-13C]glucose to map central carbon metabolism. However, in the context of nucleotide salvage and tumor microenvironment (TME) scavenging, glucose tracers often lack the resolution to distinguish between de novo synthesis and the recycling of extracellular nucleosides.

This guide benchmarks [2'-13C]uridine —a specialized ribose-labeled tracer—against standard mass spectrometry (MS) workflows. Unlike [15N]uridine (which tracks the base) or [U-13C]glucose (which labels the global carbon pool), [2'-13C]uridine specifically illuminates the "Uridinolysis" pathway: the cleavage of uridine to fuel glycolysis via ribose-1-phosphate (R1P), a critical survival mechanism in glucose-deprived tumors (e.g., PDAC).

The Biochemical Context: Why [2'-13C]Uridine?

To benchmark this product, one must understand the biological bifurcation it reveals. Uridine is not merely a precursor for RNA; it is a "ready-made" fuel source. Upon entering the cell, it faces a binary fate:

  • Anabolic Salvage (The "Standard" Path): Phosphorylation by Uridine-Cytidine Kinase 2 (UCK2) to form UMP, retaining the ribose-base bond.

  • Catabolic Uridinolysis (The "Bypass" Path): Cleavage by Uridine Phosphorylase 1 (UPP1) into Uracil and Ribose-1-Phosphate (R1P) . R1P is then isomerized to Ribose-5-Phosphate (R5P) and shunted into the Pentose Phosphate Pathway (PPP) or glycolysis.[1]

The Tracer Advantage:

  • [U-13C]Glucose: Labels R5P via the oxidative PPP. It cannot distinguish if R5P came from glucose or scavenged uridine.

  • [15N]Uridine: Labels the uracil base.[2] If UPP1 cleavage occurs, the label is lost to the base pool, leaving the ribose fate invisible.

  • [2'-13C]Uridine: The label is located on the C2' of the ribose ring.

    • If Salvaged: The label appears in UMP/UTP/RNA (M+1).

    • If Catabolized: The label moves to R1P -> R5P -> Glycolytic intermediates (e.g., Glyceraldehyde-3-P). The base remains unlabeled.

Visualization: The Uridine Bifurcation

This diagram illustrates the fate of the 2'-13C label (marked in red) versus the nitrogen base.

UridineFlux Uridine_Ext [2'-13C]Uridine (Extracellular) Uridine_Int [2'-13C]Uridine (Intracellular) Uridine_Ext->Uridine_Int Transport (SLC29A1) UCK2 Enzyme: UCK2 Uridine_Int->UCK2 UPP1 Enzyme: UPP1 Uridine_Int->UPP1 UMP UMP (M+1 Ribose) UCK2->UMP Phosphorylation RNA RNA / DNA UMP->RNA Uracil Uracil (Unlabeled) UPP1->Uracil Base Cleavage R1P Ribose-1-P (M+1) UPP1->R1P Ribose Release PGM2 Enzyme: PGM2 R1P->PGM2 R5P Ribose-5-P (M+1) PGM2->R5P Glycolysis Glycolysis (M+1) R5P->Glycolysis Energy Production

Figure 1: The metabolic fate of [2'-13C]uridine.[1] The red path indicates the tracking of the ribose moiety into energy metabolism (uridinolysis), while the blue path represents nucleotide salvage.

Comparative Benchmarking

The following table contrasts [2'-13C]uridine against the two most common alternatives in nucleotide flux studies.

Table 1: Tracer Performance Comparison
Feature[2'-13C]Uridine [U-13C]Glucose [15N2]Uridine
Primary Target Ribose salvage & recyclingDe novo synthesis & Central CarbonPyrimidine base salvage
Ribose Origin Tracks exogenous riboseTracks endogenous (PPP) riboseDoes not track ribose
Base Origin Invisible (Unlabeled)Labeled (via Aspartate/Glutamine)Tracks exogenous base
Energy Metabolism Detects "Uridinolysis" (Uridine -> Glycolysis)Detects Glycolysis/TCA (Global)Blind to energy flux
Scrambling Risk Low (Specific to C2')High (Carbon scrambling in TCA)None (Nitrogen does not scramble easily)
MS Signal (M+X) M+1 (Mass shift +1.003 Da)M+5 (Ribose) or M+6 (Glucose)M+2 (Uracil base)

Key Insight: For researchers studying pancreatic ductal adenocarcinoma (PDAC) or macrophage metabolism in glucose-restricted environments, [2'-13C]uridine is superior because it proves the carbon source for glycolysis is coming from the nucleoside, not residual glucose.

Experimental Protocol: LC-MS/MS Workflow

To ensure data integrity, the extraction and detection protocol must prevent enzymatic degradation (e.g., by ubiquitous phosphorylases) and ensure polar metabolite retention.

Step 1: Sample Preparation (Quenching)
  • Adherent Cells: Rapidly wash with ice-cold PBS (ammonium carbonate buffered if possible to avoid salt crusts).

  • Quenching: Add 80% Methanol / 20% Water pre-chilled to -80°C . This is critical. Uridine phosphorylase is active at room temperature and will artificially cleave your tracer if not instantly quenched.

  • Extraction: Scrape cells, vortex, and centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

Step 2: Chromatographic Separation (HILIC)

Nucleotides are highly polar and bind poorly to C18 columns.

  • Column: ZIC-pHILIC or Amide-HILIC (e.g., Waters BEH Amide).

  • Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start high organic (80% B) -> Linear gradient to 40% B over 15 mins.

Step 3: Mass Spectrometry Settings (MRM)

Detection should be performed in Negative Ion Mode (ESI-) for best sensitivity of phosphorylated nucleotides (UMP, UDP, UTP).

Target Transitions for [2'-13C]Uridine (M+1):

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Note
Uridine (M+0) 243.0111.0Unlabeled parent
Uridine (M+1) 244.0 111.0 Diagnostic: Parent is +1 (Ribose), Fragment is unlabelled Base
UMP (M+0) 323.097.0 (PO3) or 111.0 (Base)Unlabeled
UMP (M+1) 324.0 111.0 (Base)Ribose carries label; Base is unlabeled
Ribose-1-P (M+1) 231.0 97.0 Direct evidence of catabolism

Note: m/z values are approximate for negative mode (M-H). Exact mass calculation required based on instrument.

Visualization: The Validation Workflow

Workflow Start Cell Culture (Glucose-Restricted Medium) Tracer Add [2'-13C]Uridine (0.1 - 1.0 mM) Start->Tracer Quench Quench: 80% MeOH (-80°C) CRITICAL: Stop UPP1 Activity Tracer->Quench 2-24 Hours Extract Centrifuge & Collect Supernatant Quench->Extract LC LC: ZIC-pHILIC Column (Retain Polar Nucleotides) Extract->LC MS MS/MS: Negative Mode (ESI-) Target m/z 244 -> 111 LC->MS Analysis Data Analysis Natural Abundance Correction (NAC) MS->Analysis

Figure 2: Step-by-step workflow for [2'-13C]uridine flux analysis. Note the critical quenching step to prevent artificial hydrolysis.

Data Interpretation & Troubleshooting

Natural Abundance Correction (NAC)

This is the most common failure point. Carbon-13 has a natural abundance of ~1.1%. A UMP molecule (9 carbons) has a ~10% chance of being M+1 naturally.

  • Requirement: You must subtract the natural isotopic envelope from your experimental data.

  • Software: Use tools like IsoCor, Polylode, or vendor-specific software (e.g., TraceFinder).

  • Validation: Run an unlabeled uridine control. If your "labeled" samples don't show M+1 enrichment significantly higher than the unlabeled control after NAC, the flux is negligible.

Signal-to-Noise Ratios

Because the label is single (M+1), it sits dangerously close to the M+0 natural isotope peak.

  • High Resolution: Orbitrap or TOF instruments (Resolution > 30,000) are preferred over Triple Quads to resolve the 13C mass defect from potential interferences, though Triple Quads are sufficient if chromatography is clean.

Distinguishing Flux Directions
  • High M+1 in UMP/UTP, Low M+1 in Glycolysis:

  • High M+1 in Lactate/Glycolytic Intermediates:

References

  • Lyssiotis, C. A., et al. (2016). "Uridine-derived ribose fuels glucose-restricted pancreatic cancer."[4] Nature. [Link]

    • Seminal paper establishing the Uridine -> Ribose -> Glycolysis p
  • Nwosu, Z. C., et al. (2023).[5] "Uridine-derived ribose fuels glucose-restricted pancreatic cancer."[4] Nature Metabolism. [Link][5]

    • Further validation of the ribose salvage p
  • Lane, A. N., & Fan, T. W. (2017). "Nucleotide metabolism in cancer." Current Opinion in Chemical Biology. [Link]

    • Review of nucleotide flux methods.
  • Lu, W., et al. (2018). "Metabolomic analysis of nucleotide metabolism." Antioxidants & Redox Signaling. [Link]

    • Detailed LC-MS protocols for nucleotide detection.
  • Su, X., et al. (2017). "Metabolite Spectral Accuracy on Orbitraps." Analytical Chemistry. [Link]

    • Technical reference for resolution requirements in 13C tracing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.